Product packaging for Methacrylic anhydride(Cat. No.:CAS No. 760-93-0)

Methacrylic anhydride

Cat. No.: B1362417
CAS No.: 760-93-0
M. Wt: 154.16 g/mol
InChI Key: DCUFMVPCXCSVNP-UHFFFAOYSA-N
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Description

Overview of Methacrylic Anhydride (B1165640) as a Versatile Chemical Intermediate and Monomer

Methacrylic anhydride, with the chemical formula C₈H₁₀O₃, is primarily utilized as a reactive monomer and an intermediate in chemical synthesis. tonfengchem.comatamanchemicals.com Its anhydride group is susceptible to reaction with nucleophiles like alcohols and amines, enabling the covalent attachment of methacryloyl moieties to other molecules. chemicalbook.comwikipedia.org This process, known as methacrylation, is fundamental to its role as an intermediate, allowing for the synthesis of specialized methacrylate (B99206) monomers under mild reaction conditions. atamanchemicals.comthermofisher.kr

As a monomer, the vinyl group of this compound can undergo free-radical polymerization to form poly(this compound) (PMAA) or be copolymerized with other monomers. chemicalbook.comsigmaaldrich.com This polymerization capability is central to its use in creating a diverse range of polymeric materials. The synthesis of this compound is often achieved through the reaction of methacrylic acid with an dehydrating agent like acetic anhydride, a process that can be optimized through techniques like reactive distillation to achieve high yields. tonfengchem.comresearchgate.net

Significance in Modern Polymer Science and Material Engineering

The significance of this compound in polymer science and material engineering is extensive, owing to its ability to impart desirable properties to materials. It is a key component in the formulation of high-performance coatings, adhesives, and UV-curable resins. polysciences.compolysciences.com In coatings and adhesives, its incorporation enhances hardness, chemical resistance, adhesion, and durability. tonfengchem.compolysciences.com For UV-curable systems, such as those used in 3D printing and photopolymer applications, this compound increases crosslinking density and reactivity. polysciences.com

In the realm of material engineering, this compound is instrumental in the development of advanced functional materials. A prominent application is in the creation of hydrogels. tonfengchem.com By reacting this compound with natural or synthetic polymers like gelatin, hyaluronic acid, or chitosan (B1678972), researchers can create photocrosslinkable hydrogels. researchgate.netnih.govrhhz.net These hydrogels are extensively investigated for biomedical applications, including tissue engineering, drug delivery systems, and as bioinks for 3D bioprinting, due to their biocompatibility and tunable mechanical properties. researchgate.netnih.govnih.gov For instance, gelatin modified with this compound (GelMA) creates a hydrogel that mimics the natural extracellular matrix, supporting cell adhesion and proliferation. nih.gov

Recent research has also explored its use in creating sustainable materials. For example, it has been employed as a hydrolytically cleavable cross-linker, enabling the transformation of 3D-printed thermoset materials into reprocessable thermoplastics, which addresses the challenge of recycling thermoset polymers. acs.org

Academic Research Trajectories and Interdisciplinary Relevance

Current academic research continues to uncover new applications for this compound, highlighting its interdisciplinary relevance. A major focus is on the synthesis of novel biomaterials for regenerative medicine and drug delivery. nih.govnih.gov Researchers are designing sophisticated hydrogel systems, such as methacrylated chondroitin (B13769445) sulfate (B86663) or hyaluronic acid hydrogels, for targeted drug release and as scaffolds for tissue regeneration. rhhz.netsigmaaldrich.com The ability to precisely control the mechanical properties and degradation of these hydrogels through methacrylation is a key area of investigation. researchgate.netnih.gov

Another significant research trajectory involves the study of dynamic covalent chemistry in polymers containing this compound. The anhydride linkages can undergo dynamic exchange reactions, which allows for the development of self-healing and recyclable polymer networks. rsc.orgresearchgate.net This research opens up possibilities for creating more sustainable and durable materials with extended lifespans.

Furthermore, the application of this compound is expanding into other advanced fields. It is used in the synthesis of gel polymer electrolytes for high-performance lithium-ion batteries and in the creation of bio-renewable resins from sources like soybean oil, demonstrating its role in developing more sustainable technologies. sigmaaldrich.comsigmaaldrich.comscirp.org The convergence of polymer chemistry, materials science, and biomedical engineering continues to drive innovative research centered on this versatile compound. chemscene.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₀O₃ tonfengchem.com
Molecular Weight 154.16 g/mol tonfengchem.com
Appearance Colorless transparent liquid tonfengchem.comchemicalbook.com
Density 1.035 g/cm³ tonfengchem.comshuguangchem.com
Boiling Point 87 °C at 13 mmHg tonfengchem.comshuguangchem.com
Refractive Index 1.453 tonfengchem.comshuguangchem.com

| Flash Point | 84 °C (closed cup) sigmaaldrich.com |

Table 2: Mentioned Chemical Compounds

Compound Name
Acetic Anhydride
Chitosan
Chondroitin Sulfate
Gelatin
Hyaluronic Acid
Methacrylic Acid
This compound
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1362417 Methacrylic anhydride CAS No. 760-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3
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InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C
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Molecular Formula

C8H10O3
Record name METHACRYLIC ANHYDRIDE
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Related CAS

25300-99-6
Record name Methacrylic anhydride homopolymer
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DSSTOX Substance ID

DTXSID60862404
Record name Methacrylic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
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Boiling Point

192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg
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Solubility

> 10% in ether, > 10% in ethanol
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Density

Specific gravity: 1.035
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Vapor Pressure

8.83 [mmHg]
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CAS No.

760-93-0
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Synthetic Methodologies and Reaction Kinetics for Methacrylic Anhydride

Established Synthetic Routes to Methacrylic Anhydride (B1165640)

Methacrylic anhydride is a significant chemical intermediate, primarily utilized as an esterification agent and a monomer in polymerization reactions. chemicalbook.comgoogleapis.com Its synthesis is approached through various methodologies, with reactive distillation being a prominent industrial method, while other pathways are employed for specific derivative syntheses.

Batch Reactive Distillation from Methacrylic Acid and Acetic Anhydride

A widely employed method for synthesizing this compound involves the reaction of methacrylic acid (MAA) with acetic anhydride (Ac₂O). acs.org This process is typically conducted in a batch reactive distillation column. acs.orgresearchgate.net The reaction proceeds through two sequential, reversible steps, involving the formation of a mixed intermediate, methacrylic-acetic anhydride (AMAOAc). acs.org The continuous removal of acetic acid, a byproduct, from the reaction mixture shifts the equilibrium, driving the reaction towards the formation of the desired this compound. google.comgoogle.com

The kinetics of the synthesis of this compound from methacrylic acid and acetic anhydride have been investigated in a batch stirred-tank reactor under atmospheric pressure. acs.orgresearchgate.net The reaction is described as a homogeneous, reversible, second-order reaction. acs.orgacs.org Kinetic experiments were conducted at temperatures ranging from 343.15 K to 363.15 K with various initial reactant compositions to determine reaction rate constants and activation energy. acs.orgresearchgate.net A kinetic model developed from these experiments showed good agreement with the experimental data. researchgate.net

Table 1: Reaction Kinetic Experiment Parameters

Parameter Value
Reactor Type Batch Stirred-Tank
Pressure Atmospheric
Reactants Methacrylic Acid (MAA), Acetic Anhydride (Ac₂O)
Temperature Range 343.15 K - 363.15 K

This interactive table summarizes the conditions used for investigating the reaction kinetics of this compound synthesis.

The efficiency and yield of this compound synthesis via batch reactive distillation are significantly influenced by several key operating parameters. Research has systematically investigated the effects of the feed molar ratio of methacrylic acid to acetic anhydride, the reflux ratio, and the use of an entrainer. acs.org The molar ratio between the reactants is a critical factor, with suggested ranges between 0.5 and 5, and more preferably between 1.8 and 2.2. google.comgoogle.com

By optimizing these parameters, a high conversion of methacrylic acid can be achieved. Under suitable conditions, a conversion of methacrylic acid of 99.95% and a corresponding yield of this compound of 86.99% have been reported. acs.orgresearchgate.net The reflux ratio, in particular, affects the separation efficiency of the byproduct acetic acid, which in turn influences reaction time and the risk of polymerization. google.comresearchgate.net

Table 2: Optimized Process Parameters and Yield

Parameter Result
Feed Molar Ratio (MAA:Ac₂O) Optimized between 1.8 and 2.2 google.comgoogle.com
Reflux Ratio Optimized to ensure efficient acetic acid removal google.comresearchgate.net
Entrainer Utilized to aid in separation
Conversion of Methacrylic Acid 99.95% acs.orgresearchgate.net

| Yield of this compound | 86.99% acs.orgresearchgate.net |

This interactive table presents the results obtained under optimized conditions for the synthesis of this compound.

Alternative Esterification Pathways utilizing this compound

This compound serves as a potent acylating agent in the synthesis of various methacrylate (B99206) esters. googleapis.com These esterification reactions are crucial for producing monomers with specific functionalities, often derived from natural or synthetic compounds containing hydroxyl groups.

A notable application of this compound is in the synthesis of methacrylated eugenol (B1671780) (ME), a renewable, aromatic monomer. researchgate.netnsf.gov This synthesis is achieved through a solvent-free Steglich esterification, a mild and efficient method for forming ester linkages. researchgate.netacs.orgresearchgate.net The reaction involves treating eugenol with this compound in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nsf.govacs.org

The reaction is typically conducted by heating a mixture of eugenol, a slight molar excess of this compound (e.g., 1.1 mole equivalents), and DMAP at a moderate temperature, such as 45 °C, for 24 hours. nsf.govacs.org This method successfully converts the phenolic hydroxyl group of eugenol into a methacrylate group, yielding ME with an average yield of 81.8% after purification. acs.orgcore.ac.uk The Steglich esterification is particularly advantageous for its mild conditions, which are suitable for substrates that may be sensitive to harsher reaction environments. organic-chemistry.orgnih.gov

This compound is also used to esterify phenolic compounds containing other functional groups, such as aldehydes. An example is the synthesis of 4-formylphenyl methacrylate from 4-hydroxybenzaldehyde. researchgate.net This reaction introduces a polymerizable methacrylate group onto the aromatic ring while preserving the aldehyde (formyl) functionality. The resulting monomer, 4-formylphenyl methacrylate, can be subsequently used to create functional polymers where the aldehyde group is available for further chemical modifications, such as forming imine bonds. researchgate.net This pathway demonstrates the utility of this compound in preparing multifunctional monomers for advanced polymer applications.

Synthesis of N-Alkylmethacrylamides from this compound and Amines

The synthesis of N-alkylmethacrylamides can be achieved through the condensation reaction of this compound with various primary and secondary amines. This method serves as a valuable alternative to traditional routes that often employ more toxic reactants like acryloyl chloride. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding amide and methacrylic acid as a byproduct.

A notable advancement in this area is the use of environmentally friendly catalysts to promote the reaction, which aligns with the principles of green chemistry. One such approach involves carrying out the synthesis in bulk (without a solvent) at low temperatures, which can lead to high yields and selectivity. For instance, studies have demonstrated the successful synthesis of monomers such as 1,4-bis(Methacryloyl)Piperazine, N-Methacryloylmorpholine, N-Phenylmethacrylamide, and N-Formyldimethacrylamide from the condensation of the respective amines with this compound. ajol.info This method avoids the use of toxic reagents and harsh reaction conditions, making it a more sustainable process. ajol.infoscispace.com

The reaction is typically carried out by mixing the amine and this compound, often in the presence of a catalyst, and allowing the mixture to react for a specific period. The product can then be isolated and purified using standard laboratory techniques such as filtration, extraction, and drying. scispace.com The progress of the reaction and the structure of the resulting N-alkylmethacrylamides are commonly confirmed using analytical techniques like Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Green Chemistry Approaches in this compound Synthesis and Utilization

Green chemistry principles are increasingly being applied to the synthesis and use of this compound to develop more sustainable and environmentally benign processes. These approaches focus on minimizing waste, avoiding hazardous substances, and utilizing renewable resources and catalysts.

This approach allows for the direct conversion of renewable feedstocks into valuable polymers. researchgate.netnih.gov The development of catalytic systems that are active and selective for anhydride formation, alcohol acylation, and polymerization under mild conditions is crucial for the success of these one-pot strategies. researchgate.netnih.gov The versatility of this method allows for the creation of a diverse library of poly(meth)acrylates from various bio-based building blocks. researchgate.net

Montmorillonite (B579905) clays, particularly a proton-exchanged form known as Maghnite H+, have emerged as effective and eco-friendly heterogeneous catalysts in several organic transformations, including the synthesis of methacrylic monomers. ajol.infonih.gov Maghnite H+ is a non-toxic, readily available, and reusable solid acid catalyst that can be easily separated from the reaction mixture. semanticscholar.org Its use aligns with green chemistry principles by replacing hazardous and corrosive homogeneous catalysts. researchgate.net

Maghnite H+ is prepared by treating raw montmorillonite clay with a mineral acid, such as sulfuric acid, to exchange the interlayer cations with protons. nih.govbme.hu This process enhances the acidity and catalytic activity of the clay.

Maghnite H+ has been successfully employed as a catalyst for the synthesis of N-alkylmethacrylamides from this compound and amines. ajol.info This catalytic system offers a green and efficient alternative to conventional methods that often require toxic reagents and solvents. The reaction can be carried out in bulk (without solvent) at low temperatures, such as 0°C, leading to high yields (around 70-85%) and 100% selectivity for the desired product. ajol.inforesearchgate.netresearchgate.net

The use of Maghnite H+ allows for the replacement of toxic reactants like methacryloyl chloride and triethylamine, which are commonly used in other synthetic routes. ajol.inforesearchgate.net The catalyst can be easily recovered by filtration and potentially reused, further enhancing the sustainability of the process. scispace.com This approach has been used to synthesize a variety of N-alkylmethacrylamides, including those derived from aniline, formamide, piperazine, and morpholine. ajol.info

Table 1: Synthesis of N-Alkylmethacrylamides using Maghnite H+ Catalyst

Amine Product Reaction Conditions Yield Selectivity Reference
Piperazine 1,4-bis(Methacryloyl)Piperazine Bulk, 0°C, 2 hours ~70% 100% ajol.info
Morpholine N-Methacryloylmorpholine Bulk, 0°C, 2 hours ~70% 100% ajol.info
Aniline N-Phenylmethacrylamide Bulk, 0°C, 2 hours ~70% 100% ajol.info
Formamide N-Formyldimethacrylamide Bulk, 0°C, 2 hours ~70% 100% ajol.info

Maghnite H+ also serves as an effective heterogeneous catalyst for the cationic ring-opening polymerization of styrene (B11656) oxide in the presence of this compound to produce poly(styrene oxide) macromonomers. lew.ro This one-stage synthesis allows for the formation of telechelic polymers with methacrylate end groups. The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. lew.ro

The use of this compound in this process helps to prevent a reduction in the average molecular weight of the resulting polymers, leading to more stable poly(styrene oxide) with α,ω-unsaturated end groups. lew.ro The amount of both the Maghnite H+ catalyst and this compound can influence the yield of the polymer. The structure of the synthesized macromonomers can be confirmed by various analytical techniques, including IR and NMR spectroscopy. lew.ro

Catalysis with Montmorillonite Clays (Maghnite H+) for Methacrylic Monomer Synthesis

Reaction Kinetics and Mechanisms of this compound

The study of reaction kinetics and mechanisms is essential for understanding and optimizing the synthesis of this compound. A common method for its preparation involves the reaction of methacrylic acid with acetic anhydride. acs.orgacs.org

Investigations into the kinetics of this reaction have been conducted in batch stirred-tank reactors at atmospheric pressure and various temperatures (e.g., 343.15 K to 363.15 K). acs.orgresearchgate.net The reaction is described as a homogeneous reversible reaction of the second order. acs.orgacs.orgresearchgate.net A proposed mechanism for this synthesis involves two consecutive reversible reactions with an intermediate species, methacrylic-acetic anhydride. acs.org

Kinetic models have been developed based on experimental data, and the reaction rate constants and activation energies have been determined. researchgate.net These models are crucial for process simulation and optimization, particularly for processes like reactive distillation, which can be employed to achieve high conversion of methacrylic acid and good yields of this compound. acs.orgacs.org For instance, under optimized conditions in a batch reactive distillation column, a conversion of methacrylic acid of 99.95% and a yield of this compound of 86.99% have been reported. acs.org

It is also important to note that this compound reacts exothermically with water, a reaction that can be slow initially but may become violent. This reaction is accelerated by the presence of acids. noaa.govguidechem.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Alkylmethacrylamide
1,4-bis(Methacryloyl)Piperazine
N-Methacryloylmorpholine
N-Phenylmethacrylamide
N-Formyldimethacrylamide
Poly(meth)acrylates
Poly(styrene oxide)
Methacrylic acid
Acetic anhydride
Methacryloyl chloride
Triethylamine
Aniline
Formamide
Piperazine
Morpholine
Styrene oxide
Dichloromethane
Sulfuric acid

Homogeneous Reversible Second-Order Reactions in Synthesis

The synthesis of this compound, particularly from methacrylic acid (MAA) and acetic anhydride (Ac2O), is characterized by its reaction kinetics, which follow a homogeneous reversible second-order model. acs.orgresearchgate.netacs.org This process is typically conducted in a batch stirred-tank reactor at atmospheric pressure and involves a cascade of two reversible reactions. acs.org

Reaction 1: Methacrylic acid reacts with acetic anhydride to form the intermediate AMAOAc and acetic acid.

Reaction 2: The intermediate AMAOAc then reacts with another molecule of methacrylic acid to produce this compound and another molecule of acetic acid. acs.org

Kinetic studies for this synthesis have been performed at temperatures ranging from 343.15 K to 363.15 K. acs.orgresearchgate.net The data gathered from these experiments have been used to determine reaction rate constants and activation energies, confirming that the kinetic model aligns well with the experimental results. researchgate.net The process can be optimized through methods like batch reactive distillation, where the removal of the acetic acid byproduct drives the reaction forward. acs.orgacs.org Under optimized conditions, including the appropriate feed molar ratio and reflux ratio, a high conversion of methacrylic acid (99.95%) and a substantial yield of this compound (86.99%) can be achieved. acs.orgacs.org

Table 1: Kinetic Parameters for this compound Synthesis
ParameterDescriptionSource
Reaction ModelHomogeneous reversible second-order reaction. acs.orgresearchgate.net
ReactantsMethacrylic acid (MAA) and Acetic anhydride (Ac2O). acs.org
IntermediateMethacrylic-acid acetic anhydride (AMAOAc). acs.org
Temperature Range343.15 K to 363.15 K. researchgate.net
Optimization MethodBatch reactive distillation to remove acetic acid. acs.org

Electrophilic Character and Acylation Reactions

The chemical reactivity of this compound is dominated by the strong electrophilic character of its carbonyl carbons. youtube.comchemrxiv.org The two oxygen atoms bonded to each carbonyl carbon pull electron density away, making the carbons electron-deficient and thus highly susceptible to attack by nucleophiles. youtube.com This inherent electrophilicity makes this compound an effective acylation agent for a variety of nucleophilic functional groups. organic-chemistry.orgwikipedia.org

Acylation is a nucleophilic acyl substitution reaction. youtube.comlibretexts.org The general mechanism involves the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and a carboxylate group is eliminated as a good leaving group, resulting in the transfer of the methacryloyl group to the nucleophile. youtube.com

Common acylation reactions involving this compound include:

Reaction with Alcohols: Alcohols act as nucleophiles, where the lone pair of electrons on the oxygen atom attacks a carbonyl carbon. This reaction, known as alcoholysis, yields a methacrylate ester and a molecule of methacrylic acid. libretexts.orgresearchgate.netlibretexts.org

Reaction with Amines: Primary and secondary amines are also potent nucleophiles that readily react with this compound. The nitrogen atom attacks the carbonyl carbon, leading to the formation of N-substituted methacrylamides. libretexts.orgresearchgate.net

These acylation reactions are fundamental in organic synthesis and polymer chemistry, allowing for the covalent attachment of the reactive methacryloyl moiety onto other molecules. wikipedia.org

Table 2: Acylation Reactions of this compound
NucleophileFunctional GroupProduct ClassSource
Alcohol (R-OH)HydroxylMethacrylate Ester libretexts.orgresearchgate.net
Primary Amine (R-NH₂)AminoN-substituted Methacrylamide (B166291) libretexts.orgresearchgate.net
Secondary Amine (R₂NH)AminoN,N-disubstituted Methacrylamide youtube.comlibretexts.org

Influence of Steric Properties on Reaction Rates

This effect is particularly evident in the acylation of alcohols. The preparation of methacrylate esters from sterically hindered alcohols is known to be challenging, suffering from low reactivity and reduced product yields. googleapis.com For instance, tertiary alcohols react much more slowly than primary or secondary alcohols due to the bulky alkyl groups surrounding the hydroxyl group. utrgv.edu These bulky groups create a physical barrier that makes the nucleophilic attack on the anhydride's carbonyl carbon more difficult. googleapis.com

In addition to reduced yields, reactions with sterically hindered alcohols can also be prone to undesired side reactions, such as dehydration of the alcohol, especially under acidic conditions. googleapis.com Consequently, achieving reasonable conversion often requires more forceful conditions or the use of a large excess of the anhydride, which is economically and environmentally disadvantageous. googleapis.com The stereo-electronic factors of amines can also affect reaction rates, although both primary and secondary amines generally react readily. researchgate.net

Table 3: Effect of Steric Hindrance on Alcohol Acylation Rate
Alcohol TypeSteric HindranceRelative Reaction RateSource
Primary (RCH₂OH)LowFastest utrgv.edu
Secondary (R₂CHOH)MediumSlower than primary utrgv.edu
Tertiary (R₃COH)HighSlowest, low reactivity googleapis.comutrgv.edu

Polymerization Science and Mechanisms Involving Methacrylic Anhydride

Free Radical Polymerization of Methacrylic Anhydride (B1165640)

The formation of a soluble, non-crosslinked polymer from methacrylic anhydride is achieved through a mechanism known as cyclopolymerization. morressier.com This process involves a repeating sequence of an intermolecular propagation step (addition of a monomer unit to the growing chain) followed by an intramolecular propagation step (cyclization). The intramolecular step occurs when the radical at the end of the newly added monomer unit attacks the second double bond within the same unit, forming a cyclic structure within the polymer backbone. morressier.com

Spectroscopic analysis confirms that under dilute conditions, the resulting poly(this compound) consists almost exclusively of cyclic anhydride repeat units. morressier.com Studies have shown that while the intramolecular propagation (cyclization) has a higher activation energy than the intermolecular step, steric factors favor the cyclization process. ssuchy.eu The tendency for cyclization is quantified by the cyclization constant (Kc), which is influenced by several reaction parameters. ssuchy.eu

Table 1: Factors Favoring Cyclopolymerization of this compound This table outlines the experimental conditions that promote the intramolecular cyclization step over intermolecular crosslinking during the free-radical polymerization of this compound, leading to the formation of soluble polymers.

Factor Effect on Cyclization Reasoning
Temperature IncreasedHigher temperatures provide the necessary activation energy for the intramolecular propagation step. ssuchy.eu
Monomer Concentration Decreased (Dilute Conditions)Lower monomer concentration reduces the probability of intermolecular reactions (crosslinking), thereby favoring intramolecular cyclization. morressier.comssuchy.eu
Solvent System Poor SolventIn poorer solvents, the polymer coil may be more compact, bringing the pendant double bond in closer proximity to the radical center, thus enhancing cyclization. ssuchy.eu
Conversion HighCyclization is reported to be favored at high conversion levels. ssuchy.eu

Like other acrylic and methacrylic monomers, this compound is susceptible to spontaneous or unwanted polymerization, particularly during storage or purification at elevated temperatures. This premature polymerization is highly exothermic and can lead to the formation of insoluble gels, posing significant safety and operational risks. To prevent this, chemical inhibitors are added. These substances work by reacting with and deactivating free radicals that may form spontaneously, thus interrupting the polymerization chain reaction.

A variety of compounds are effective for inhibiting the polymerization of unsaturated monomers. While specific studies focusing solely on this compound are not detailed in the provided results, the inhibitors used for acrylic acid, methacrylic acid, and their esters are generally applicable. Commonly used inhibitors include hindered phenols, phenothiazine (B1677639) (PTZ), and stable nitroxide radicals like TEMPO. The choice of inhibitor and its concentration depends on the required storage duration, processing temperatures, and compatibility with the final application.

Table 2: Common Classes of Polymerization Inhibitors This table lists common chemical inhibitors used to prevent the spontaneous polymerization of vinyl monomers like this compound.

Inhibitor Class Example(s) General Mechanism
Hindered Phenols Butylated hydroxytoluene (BHT)Act as hydrogen donors to trap peroxy radicals, which are key species in auto-oxidation and polymerization initiation.
Aromatic Amines Phenothiazine (PTZ)Effective radical scavengers, though they can cause discoloration. Often used in combination with other stabilizers.
Nitroxide Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl (TEMPO)Highly efficient radical trapping agents that form stable, non-radical adducts.
Quinones Hydroquinone, Hydroquinone monomethyl ether (MEHQ)React with propagating radicals to terminate the polymer chain. Often require the presence of oxygen to be effective.

The mechanism that leads to the formation of a linear, soluble polymer from this compound is precisely described as an alternating inter-intramolecular propagation. This term highlights the sequential nature of the chain growth process. The polymerization proceeds as follows:

Initiation : A free radical (from an initiator like AIBN) attacks one of the two vinyl groups of a this compound monomer.

Intermolecular Propagation : The newly formed radical monomer adds to a second this compound monomer, extending the polymer chain.

Intramolecular Propagation (Cyclization) : The radical on the terminal monomer unit then attacks the pendant vinyl group within the same unit, forming a stable six-membered ring structure.

Alternating Sequence : This process repeats, with the chain growing through the addition of a new monomer (intermolecular step) followed by the cyclization of that unit (intramolecular step), effectively creating a polymer chain with cyclic anhydride units as the repeating structure.

This alternating mechanism is critical for preventing the pendant vinyl groups from reacting with other growing chains, which would lead to the formation of a crosslinked network. ssuchy.eu

Copolymerization with this compound

This compound can be copolymerized with other vinyl monomers to introduce anhydride functionality into a polymer chain. These anhydride groups are valuable as they can be subsequently hydrolyzed to form carboxylic acid groups or reacted with nucleophiles like amines or alcohols to create functionalized polymers.

This compound can participate in free-radical copolymerization with a range of vinyl monomers. The reactivity of this compound and the composition of the resulting copolymer depend on the specific comonomer used. While extensive reactivity ratio data for this compound itself is not as widely published as for monomers like maleic anhydride or methacrylic acid, its structural similarity to other methacrylates suggests it can copolymerize effectively. For instance, free radical polymerization is a common method for synthesizing copolymers of various methacrylic and vinyl monomers. nih.gov The incorporation of anhydride units allows for post-polymerization modification, enabling the creation of materials with tailored properties for applications such as adhesives, coatings, and compatibilizers.

The radical copolymerization of maleic anhydride with methacrylates, such as methyl methacrylate (B99206) (MMA), is a well-documented process used to synthesize copolymers with varying compositions. uni-bayreuth.de These reactions are typically carried out in solution using a free-radical initiator. researchgate.net Given that this compound possesses two methacrylate functionalities, it can also be expected to copolymerize with other methacrylate monomers.

In systems involving maleic anhydride and methyl methacrylate, the resulting copolymer composition often differs from a 1:1 molar ratio, indicating that a charge-transfer complex is less involved in the mechanism compared to systems like styrene-maleic anhydride. uni-bayreuth.de The copolymerization of maleic anhydride with (meth)acrylic acid can be advantageously carried out in a maleic anhydride melt. ssuchy.eu This suggests that similar solvent-free or high-concentration conditions could potentially be applied to copolymer systems involving this compound and other methacrylates, yielding functional copolymers with a high density of reactive anhydride groups.

Radical Copolymerization with Maleic Anhydride and Methacrylates

Kinetics and Microstructure of Copolymers

The kinetics of copolymerization involving acrylic monomers are crucial for determining the final microstructure and properties of the resulting polymer. Understanding monomer reactivity ratios provides detailed insight into monomer sequence distribution and compositional drift during polymerization. rsc.org For instance, in the free radical copolymerization of itaconic anhydride (ITA) and methyl methacrylate (MMA) in solution at 60 °C, the monomer reactivity ratios were calculated using methods such as Fineman–Ross and Mayo–Lewis. researchgate.net

These ratios indicate how readily a growing polymer chain ending in one monomer unit adds the same or a different monomer. This kinetic information is fundamental for designing copolymers with specific properties, such as adhesion, solubility, or interfacial activity. rsc.org The reaction kinetics for the synthesis of this compound itself, using methacrylic acid and acetic anhydride, have been described by a homogeneous reversible kinetic model of the second order. researchgate.net The rate constants and activation energy derived from this model align well with experimental data, providing a basis for process design. researchgate.net

Monomer Reactivity Ratios in Copolymerization
Monomer 1 (M1)Monomer 2 (M2)r1r2Calculation MethodSource
Itaconic AnhydrideMethyl Methacrylate1.35 ± 0.110.22 ± 0.22Fineman–Ross researchgate.net
Itaconic AnhydrideMethyl Methacrylate1.27 ± 0.380.10 ± 0.05Mayo–Lewis researchgate.net
Methyl MethacrylatePEGMEM1.170.62Non-linear least squares rsc.org
Methyl MethacrylateADMA2.210.17Non-linear least squares rsc.org
Role of Associative Species and Terminal Models

In certain terpolymerization systems, particularly those designed to create associative amphiphilic polymers, the interaction between monomers plays a significant role. For example, the inverse emulsion terpolymerization of acrylamide, styrene (B11656), and maleic anhydride has been studied to create polymers with both hydrophilic and hydrophobic characteristics. scilit.com The formation of associative species, such as charge-transfer complexes between electron-donating monomers (like styrene) and electron-accepting monomers (like maleic anhydride), can heavily influence the polymerization mechanism. acs.org These associations can lead to a higher tendency for alternating monomer incorporation than predicted by simple terminal models, which only consider the ultimate monomer unit on the growing chain. The presence of such complexes must be accounted for in kinetic models to accurately predict copolymer composition and microstructure. acs.org

Continuous Monomer Addition Techniques for Homogeneous Composition

Achieving a homogeneous composition in copolymers is often challenging due to the different reactivity ratios of the monomers, which leads to compositional drift as the reaction progresses. mdpi.comnih.gov A preferred method to overcome this issue is the continuous monomer addition technique. mdpi.comnih.gov This strategy involves continuously feeding the monomer mixture into the reactor at the same rate at which the monomers are consumed. mdpi.comnih.gov By carefully adjusting the addition rate based on the copolymerization kinetics, it is possible to maintain a constant monomer ratio in the reaction vessel, resulting in terpolymers of uniform composition. mdpi.comnih.gov This technique has been successfully applied to the free-radical copolymerization of monomers like maleic anhydride with various methacrylates, yielding terpolymers with consistent composition and predictable properties. mdpi.comnih.gov

Graft Copolymerization onto Polymeric Substrates

Grafting of this compound onto Polyethylene (B3416737) Wax

Grafting polar monomers onto non-polar polymer backbones like polyethylene wax (PEW) is a common strategy to enhance properties such as polarity, stability, and adhesion. The process involves creating active sites on the polyethylene chain, typically using a free-radical initiator, which then allows for the covalent bonding of functional monomers. While studies often focus on maleic anhydride, the principles apply to similar reactive anhydrides. For instance, grafting maleic anhydride onto PEW increases the material's acid value, a measure of polarity. mdpi.comepa.gov The efficiency of this grafting reaction is influenced by several parameters, including the concentration of the monomer and the initiator, as well as the reaction temperature and time. koreascience.kr Research shows that the grafting degree increases with higher monomer content, although the conversion efficiency may decrease. koreascience.kr Similarly, the grafting degree initially rises with initiator concentration up to an optimal point before leveling off. koreascience.kr

Effect of Reaction Parameters on Maleic Anhydride Grafting onto PEW
ParameterConditionObservationSource
MAH Monomer ContentIncreased to 15 wt%Grafting degree increases, but conversion efficiency peaks around 15 wt%. koreascience.kr
Initiator (DCP) ConcentrationIncreased up to 0.5 wt%Grafting degree reaches a maximum value around 0.5 wt%. koreascience.kr
Reaction TemperatureIncreasedGrafting degree generally increases with temperature. koreascience.kr
Reaction TimeUp to 150 minutesGrafting degree increases significantly and then plateaus after about 2 hours. koreascience.kr
Grafting of Maleic Anhydride and Methyl Methacrylate onto Nylon 6

Graft copolymerization can modify the properties of synthetic polymers like Nylon 6. scholarsresearchlibrary.com A study investigated the grafting of maleic anhydride (MAH) and methyl methacrylate (MMA) onto a Nylon 6 backbone using ceric ammonium (B1175870) nitrate (B79036) as a redox initiator. scholarsresearchlibrary.com This process aimed to create a binary graft copolymer (N6-g-MAH-g-MMA) with tailored properties. scholarsresearchlibrary.com The research explored the variation of synthetic parameters, including reaction time, temperature, and concentrations of monomer and initiator, to optimize the grafting process. scholarsresearchlibrary.com The results indicated that grafting parameters such as grafting percentage and efficiency first increased and then decreased with rising concentrations of the initiator, monomer, and temperature. scholarsresearchlibrary.com Characterization using Fourier Transform Infrared Spectroscopy (FT-IR) confirmed that the monomers were effectively grafted onto the Nylon 6 backbone. scholarsresearchlibrary.com

Crosslinking Mechanisms Facilitated by this compound

This compound is a key reagent for introducing functional groups into polymers that can subsequently be crosslinked, often through photopolymerization. nih.gov The anhydride group readily reacts with hydroxyl and amine groups present on polymer chains (e.g., in proteins like gelatin or polysaccharides like hyaluronic acid), leading to the covalent attachment of methacryloyl moieties. nih.govwikipedia.org These methacryloyl groups contain reactive double bonds that can undergo free-radical polymerization when exposed to an initiator and, typically, UV or visible light, forming a stable, crosslinked hydrogel network. nih.govaccscience.comnih.gov

This photocrosslinking capability allows for precise control over the mechanical properties of the resulting material. accscience.com The anhydride functional group is highly active, providing a convenient point for connecting other functional groups. google.com Furthermore, in highly crosslinked poly(this compound) itself, dynamic covalent exchange between anhydride moieties can occur at elevated temperatures. rsc.org This exchange can lead to the formation of new, more stable cyclic anhydride structures within the polymer network, altering the material's properties. rsc.org

Photocrosslinking of Methacrylated Polymers

Photocrosslinking is a chemical process that utilizes light to initiate the formation of a covalently crosslinked polymer network. nih.govresearchgate.net Modification of polymers with this compound is a common and effective strategy to impart these photocrosslinking capabilities. nih.govnih.gov The process involves introducing methacrylate groups, which contain reactive carbon-carbon double bonds, onto the polymer backbone. researchgate.net

Upon exposure to ultraviolet (UV) or visible light in the presence of a photoinitiator, the photoinitiator cleaves to generate free radicals. researchgate.netbiorxiv.org These radicals attack the unsaturated double bonds of the methacrylate groups, initiating a chain polymerization reaction. This leads to the formation of covalent bonds between polymer chains, transforming a liquid precursor solution (sol) into a solid, three-dimensional network (gel). researchgate.netbiorxiv.org The key advantage of photocrosslinking is its high degree of control; the initiation, duration, and intensity of the crosslinking reaction can be precisely managed by modulating the light exposure. nih.govresearchgate.net This allows for spatial and temporal control over the material's formation and properties. researchgate.net

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Their properties make them highly suitable for biomedical applications such as tissue engineering and drug delivery. nih.govresearchgate.net this compound is extensively used to functionalize natural and synthetic polymers to produce photocrosslinkable hydrogels. nih.govaccscience.com

Natural macromolecules like gelatin, hyaluronic acid, and chondroitin (B13769445) sulfate (B86663) are frequently modified with this compound to create biocompatible and biodegradable hydrogels. nih.govnih.govacs.org For example, gelatin methacryloyl (GelMA), synthesized by reacting gelatin with this compound, is one of the most widely researched materials for tissue engineering applications. nih.govresearchgate.net The anhydride reacts with the amine and hydroxyl groups of the amino acid residues in gelatin to attach the methacryloyl groups. nih.gov

The properties of the resulting hydrogel, such as stiffness, pore size, and degradation rate, can be tailored by controlling the degree of methacrylation and the parameters of the photocrosslinking process (e.g., light intensity, exposure time, and photoinitiator concentration). researchgate.netacs.org This tunability is critical for creating scaffolds that mimic the specific mechanical and biological properties of different tissues. accscience.com

Table 1: Examples of Natural Polymers Modified with this compound for Hydrogel Formation

Base PolymerAbbreviationKey Properties of Resulting HydrogelPrimary Application Area
GelatinGelMABiocompatible, contains cell-binding motifs, tunable mechanical properties. nih.govresearchgate.netTissue Engineering, 3D Bioprinting. nih.govaccscience.com
Hyaluronic AcidHAMABiocompatible, biodegradable, excellent lubricity, tunable degradation. acs.orgacs.orgDrug Delivery, Wound Healing. acs.org
Chondroitin SulfateCSMAComponent of extracellular matrix, supports cell growth, pH-dependent degradation. acs.orgCartilage Tissue Engineering. acs.org

In the rapidly advancing field of additive manufacturing, particularly 3D bioprinting, this compound-based hydrogels serve as essential "bioinks". accscience.comresearchgate.net These materials combine the biocompatibility of a parent polymer with the precise control afforded by photocrosslinking. accscience.com This allows for the layer-by-layer fabrication of complex, cell-laden scaffolds with high resolution. uvebtech.com The ability to adjust the light-curing parameters enables the creation of structures with specific mechanical properties suitable for replacing various biological tissues. researchgate.net The rapid, on-demand gelation provided by the photocrosslinking of methacryloyl groups is a key enabler for printing intricate and stable three-dimensional objects. accscience.comrsc.org

Covalent Crosslinking with Hydroxyl and Amine Groups

Beyond photopolymerization, this compound can form covalent crosslinks through direct reactions with nucleophilic functional groups, specifically hydroxyl (-OH) and amine (-NH2) groups. lehighchemicals.comwikipedia.org The anhydride moiety is highly reactive toward these groups, leading to the opening of the anhydride ring and the formation of an ester or amide linkage, respectively. nih.govwikipedia.org This reaction covalently attaches a methacryloyl group to the substrate molecule. wikipedia.org

This mechanism is fundamental to the modification of biopolymers like proteins and polysaccharides. nih.gov For instance, in the synthesis of GelMA, this compound reacts with the primary amine groups of lysine (B10760008) and hydroxylysine residues and the hydroxyl groups of serine and threonine residues. nih.gov Research has shown that under typical aqueous reaction conditions, the primary amine groups exhibit higher reactivity with this compound than the hydroxyl groups, resulting in a majority of methacrylamide (B166291) linkages. nih.gov This direct functionalization is a versatile method for introducing reactive handles into a wide range of materials, which can then be used for subsequent polymerization or crosslinking reactions. wikipedia.org

Dynamic Covalent Exchange in Poly(this compound)

Poly(this compound) (PMAA) networks can exhibit dynamic covalent chemistry through the exchange of anhydride moieties. rsc.orgresearchgate.net This process, known as dynamic covalent exchange (DCE), involves the reversible breaking and reforming of anhydride bonds within the polymer network, particularly at elevated temperatures and pressures (e.g., 130°C and 152 MPa). rsc.org

Table 2: Conditions and Observations for Dynamic Covalent Exchange in PMAA

ParameterCondition / ObservationReference
Mechanism Dynamic Covalent Exchange (DCE) of anhydride moieties. rsc.orgresearchgate.net
Required Conditions Elevated temperature (e.g., 130°C) and pressure (e.g., 152 MPa). rsc.org
Structural Change Formation of cyclic anhydrides from exchange between adjacent moieties. rsc.orgrsc.org
Material Properties Allows for recycling and reprocessing of the crosslinked polymer. rsc.orgmorressier.com
Analytical Evidence Changes in the carbonyl region of the IR spectrum. rsc.org

Crosslinking Agents in Resin Systems

This compound serves as an effective crosslinking agent in various resin systems, enhancing their thermal stability, chemical resistance, and mechanical properties. verifiedmarketresearch.comlehighchemicals.com When incorporated into a resin formulation, its anhydride groups react with functional groups on the polymer chains, such as hydroxyl or amine groups, to form covalent bonds that link the chains together. verifiedmarketresearch.com

This crosslinking creates a robust three-dimensional network. verifiedmarketresearch.com The resulting thermosetting materials are valuable in high-performance applications, including automotive coatings, electronic encapsulants, and industrial adhesives, where durability is paramount. verifiedmarketresearch.comdakenchem.com For example, this compound can be used in a one-pot reaction to synthesize blended resin systems where it first reacts with a hydroxyl-containing compound, and the methacrylic acid byproduct subsequently reacts with an epoxy group to form additional crosslinkable monomers. google.com It is also used to produce crosslinked polymer beads that serve as precursors for ion-exchange resins. google.com

Advanced Materials Design and Functionalization Using Methacrylic Anhydride

Hydrogel Engineering with Methacrylic Anhydride (B1165640) Derivativespolysciences.comtonfengchem.com

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have garnered significant interest in biomedical applications such as tissue engineering and drug delivery. Methacrylic anhydride is instrumental in hydrogel engineering as it allows for the creation of photocrosslinkable hydrogels. researchgate.netnih.gov This photocrosslinking provides precise control over the gelation process, including the initiation and duration of crosslinking, which is crucial for applications like 3D bioprinting and the in-situ formation of gels. researchgate.netnih.gov The introduction of methacrylate (B99206) groups via this compound allows for the tailoring of the hydrogel's physicochemical properties, such as pore size and elastic modulus, by adjusting the light exposure and photoinitiator concentration. researchgate.net

Methacrylated Natural Macromolecular Hydrogels for Tissue Engineering

Natural macromolecules, including polysaccharides and proteins, are often favored for tissue engineering scaffolds due to their inherent biocompatibility and bioactivity. nih.govaccscience.com However, their native mechanical properties are often insufficient for many applications. uminho.ptresearcher.life this compound modification addresses this limitation by enabling the formation of mechanically stable and durable hydrogel networks through photocrosslinking. researchgate.net These methacrylated natural macromolecular hydrogels combine the biological advantages of the natural polymer with the enhanced and tunable mechanical properties conferred by the methacrylate groups, making them promising materials for tissue regeneration. researchgate.netaccscience.com

This compound is a common reagent used to impart photocrosslinking capabilities to both polysaccharides and proteins. nih.gov The anhydride group reacts with the hydroxyl and amine functional groups present on these biopolymers to introduce methacrylate moieties. wikipedia.org

Polysaccharides: A variety of polysaccharides have been successfully modified with this compound. The hydroxyl groups on the sugar rings of polysaccharides react with this compound, typically in a basic aqueous solution, to form methacrylate esters. umaine.edunih.gov This process has been applied to polysaccharides such as:

Cellulose: Nanocellulose fibers have been functionalized with this compound to introduce methacrylate groups on their surface, enabling their use in radical reactions for cross-linking or grafting other polymers. umaine.edu

Chitosan (B1678972): Methacrylated chitosan can form mechanically stable networks through photocuring, making it a candidate for various biomedical applications. researchgate.net

Carboxymethyl cellulose (CMC): this compound-modified CMC can be used as an injectable material to form hydrogels with controllable properties for biomedical uses. nih.gov

Proteins: The primary amine groups of lysine (B10760008) residues and, to a lesser extent, the hydroxyl groups of serine, threonine, and tyrosine residues in proteins can react with this compound. nih.gov This modification introduces methacrylamide (B166291) and methacrylate groups, respectively, rendering the protein photocrosslinkable. nih.gov

Gelatin: Gelatin methacryloyl (GelMA) is a widely used biomaterial in tissue engineering. It is synthesized by reacting gelatin with this compound. uu.nlnih.gov The resulting GelMA can be photocrosslinked to form hydrogels with tunable properties. uu.nlrsc.org

Tropoelastin: Similar to gelatin, recombinant human tropoelastin can be modified with this compound to create a photocrosslinkable derivative for developing elastic biomaterials. nih.gov

The reaction between the functional groups on these biopolymers and this compound is a key step in creating a versatile platform of materials for tissue engineering. worldscientific.com

Kefiran, a water-soluble exopolysaccharide produced by kefir grains, has been modified with this compound to enhance its properties for tissue engineering applications. uminho.ptresearcher.lifemdpi.com The synthesis involves reacting kefiran with this compound, resulting in methacrylated kefiran (MA-Kefiran) that can be photocrosslinked to form hydrogels. uminho.ptmdpi.com

The chemical modification of kefiran with methacrylate groups has been confirmed through various characterization techniques. mdpi.comresearchgate.net Proton nuclear magnetic resonance (¹H-NMR) spectroscopy of MA-Kefiran shows the appearance of new peaks corresponding to the vinyl groups of the this compound at approximately δ 5.6–6.4 ppm and the methyl group of the methacrylate at around δ 1.9 ppm. mdpi.comresearchgate.net The degree of substitution, which represents the extent of methacrylation, was determined to be approximately 47.6%. mdpi.com Fourier-transform infrared (FTIR) spectroscopy also confirms the modification, with a new shoulder peak appearing at 1717 cm⁻¹ attributed to the carbon-carbon double bond of the methacrylate groups. researchgate.net

The resulting MA-Kefiran hydrogels exhibit significantly improved physical and mechanical properties compared to native kefiran. uminho.ptresearcher.lifemdpi.com Rheological studies have shown that MA-Kefiran behaves as a pseudoplastic fluid. researcher.lifemdpi.com Three-dimensional cryogels fabricated from MA-Kefiran demonstrate high porosity and interconnected pore structures, which are desirable features for tissue engineering scaffolds to facilitate cell infiltration and nutrient transport. uminho.ptresearcher.liferesearchgate.net

PropertyValueSource
Degree of Substitution47.6 ± 3.8% mdpi.com
Average Molecular Weight (Mw)793 kDa uminho.ptresearcher.lifemdpi.com
Polydispersity Index (PDI)1.3 uminho.ptresearcher.lifemdpi.com
Extrusion Force11.21 ± 2.87 N uminho.ptresearcher.lifemdpi.com
Porosity of 3D Cryogel85.53 ± 0.15% uminho.ptresearcher.liferesearchgate.net
Pore Size of 3D Cryogel33.67 ± 3.13 µm uminho.ptresearcher.liferesearchgate.net
Pore Wall Thickness of 3D Cryogel11.92 ± 0.44 µm uminho.ptresearcher.liferesearchgate.net

These methacrylated kefiran hydrogels have also been shown to be biocompatible, with no hemolytic activity and improved cellular function, making them a promising biomaterial for regenerative medicine. uminho.ptresearcher.liferesearchgate.net

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan and a major component of the extracellular matrix, is widely used in biomedical applications. nih.gov Its chemical structure, rich in carboxyl and hydroxyl groups, allows for easy modification with this compound to produce methacrylated hyaluronic acid (HA-MA or MAHA). nih.govresearchgate.net This modification introduces photocrosslinkable methacrylate groups, enabling the formation of hydrogels with tunable properties for tissue engineering. nih.govmdpi.com

The degree of methacrylation in HA can be controlled by varying the stoichiometric ratio of this compound to HA during synthesis. nih.gov This, in turn, allows for the precise tuning of the mechanical properties of the resulting hydrogel. nih.govmdpi.com An increase in the degree of methacrylation leads to a higher crosslink density upon photopolymerization, resulting in hydrogels with increased stiffness and a higher compressive modulus. nih.govmdpi.com This tunability is crucial for mimicking the mechanical environment of various soft tissues. nih.gov For instance, by adjusting the degree of methacrylation and the polymer concentration, HA-MA hydrogels can be fabricated to match the mechanical properties of tissues ranging from soft brain tissue to stiffer muscle tissue. nih.gov

The properties of HA-MA hydrogels can be further tailored by incorporating other extracellular matrix components like collagen and laminin, enhancing their biological functionality for specific applications such as neural tissue engineering. nih.gov Studies have demonstrated that these modified hydrogels support three-dimensional cell cultures and can promote processes like axonal elongation from dorsal root ganglia. nih.gov The improved resistance to enzymatic degradation compared to unmodified HA is another significant advantage of HA-MA hydrogels. mdpi.com

ParameterEffect of IncreaseSource
Degree of MethacrylationIncreased hydrogel stiffness/modulus nih.govmdpi.com
Polymer ConcentrationIncreased hydrogel stiffness/modulus mdpi.com
Molecular Weight of HAAffects swelling, degradation, and rheological properties mdpi.comresearchgate.net

The versatility and tunable nature of methacrylated hyaluronic acid hydrogels make them a valuable platform for creating scaffolds for a wide array of soft tissue engineering applications. nih.gov

pH-Responsive Hydrogel Microcapsules

This compound plays a key role in the fabrication of pH-responsive hydrogel microcapsules. researchgate.netharvard.edu These microcapsules are of great interest for applications such as controlled drug delivery and as microreactors due to their ability to change their permeability in response to changes in environmental pH. researchgate.netharvard.edu

A common approach to creating these microcapsules involves the use of poly(methacrylic acid) (PMAA). Hydrogels containing methacrylic acid exhibit a low degree of swelling in acidic conditions (low pH) and a high degree of swelling in basic conditions (high pH). researchgate.net This behavior is due to the ionization of the carboxylic acid groups in the polymer network. At low pH, the carboxylic acid groups are protonated and the hydrogel is in a collapsed state. As the pH increases above the pKa of the carboxylic acid, the groups deprotonate, leading to electrostatic repulsion between the polymer chains and a subsequent swelling of the hydrogel. researchgate.netnih.gov

One method for fabricating these microcapsules utilizes a microfluidic double emulsion drop templating technique. researchgate.netharvard.edu In this process, cross-linked and hydrophobic poly(this compound) microcapsules are first formed. Subsequent hydrolysis of the anhydride groups in an aqueous environment converts the shell into a poly(acid) hydrogel. researchgate.netharvard.edu These hydrogel microcapsules are mechanically and chemically stable, allowing for repeated cycling between swollen and non-swollen states without rupture. researchgate.netharvard.edu The permeability of the microcapsule shell is directly related to its degree of swelling, which can be dynamically controlled by adjusting the pH of the surrounding medium. researchgate.netharvard.edu This allows for the capture, containment, and release of aqueous cargo in a controlled manner. researchgate.netharvard.edu

In-situ Curable Biomaterials and Bone Cements

This compound is utilized in the development of in-situ curable biomaterials, including bone cements. researchgate.net These materials are designed to be in a liquid or paste-like form upon application and then cure or harden in place to conform to the specific shape of a defect or to anchor a medical device. researchgate.netwikipedia.org The ability to cure in-situ is particularly advantageous in minimally invasive surgical procedures. researchgate.net

In the context of bone cements, which are often based on poly(methyl methacrylate) (PMMA), this compound can be used as a comonomer or crosslinking agent to modify the properties of the final cured material. researchgate.netwikipedia.orgmdpi.com The introduction of this compound can influence the curing characteristics, such as the setting time and the maximum temperature reached during the exothermic polymerization reaction. researchgate.net Controlling the exotherm is critical to prevent thermal damage to surrounding tissues. mdpi.com

Research has explored the use of this compound in copolymerization with other monomers to create degradable networks for potential use as bone cements. researchgate.net For instance, methacrylated sebacic anhydride has been copolymerized with this compound via photoinitiated polymerization to form highly crosslinked, degradable networks. researchgate.net These systems can achieve high double-bond conversions within clinically acceptable timeframes. researchgate.net

Furthermore, the incorporation of methacrylic groups can enhance the mechanical properties of the bone cement. digitellinc.comacs.org For example, gentamicin methacrylic comonomers have been developed where the methacrylate component participates in the cement curing process, thereby improving the cement's strength. digitellinc.com This approach also allows for the covalent attachment of drugs like antibiotics, enabling sustained release and reducing the burst release often seen with simple admixing. digitellinc.com Such modifications can lead to bone cements with mechanical strength comparable to or even exceeding that of conventional antibiotic-loaded bone cements, while also providing controlled drug elution. digitellinc.comacs.org

Bioinks for 3D Bioprinting

This compound is a key reagent in the formulation of bioinks for three-dimensional (3D) bioprinting, a technology that enables the fabrication of complex biological structures. This compound-based hydrogels are particularly promising as bioinks due to their biocompatibility and tunable photocrosslinking properties. polysciences.comaccscience.com These hydrogels are prepared by introducing methacryloyl groups to the side chains of various polymers. accscience.com This process allows for precise control over the mechanical properties of the resulting scaffold through light-curing parameters. accscience.com

The use of this compound-based bioinks facilitates the production of scaffolds with optimal porosity, which is essential for cell adhesion, proliferation, and differentiation. accscience.com This technology also allows for the precise spatial distribution of bioactive substances, enabling targeted therapeutic treatments and controlled release of drugs. accscience.com A notable example is the use of this compound to create gelatin methacryloyl (GelMA), a widely used bioink in 3D bioprinting. The methacrylation of natural polymers like hyaluronic acid is also achieved using this compound to produce rapidly forming hydrogels suitable for biomedical applications. researchgate.net

Polymer Modification and Functionalization

This compound is extensively utilized for the modification and functionalization of polymers to impart desired properties for specific applications, particularly in the biomedical field. polysciences.comlehighchemicals.com Its ability to react with hydroxyl and amine groups makes it an effective tool for introducing methacrylate functionality into various materials, which can then be crosslinked to enhance their mechanical properties. lehighchemicals.com

Surface Modification for Functionalized Biomaterials

The surface properties of biomaterials are critical for their interaction with biological systems. This compound is employed for the surface modification of polymeric biomaterials to enhance their functionality. polysciences.com This modification can improve biocompatibility, promote specific cell interactions, and introduce desired chemical reactivity on the material's surface. The process involves the chemical grafting of polymer brushes to the biomaterial substrate, which can be achieved through "grafting-to," "grafting-from," and "grafting-through" strategies. nih.govnih.gov These methods allow for the covalent immobilization of bioactive molecules on the surface, leading to long-term chemical stability and improved performance in biomedical applications. nih.gov

Enhancement of Mucoadhesive Properties of Polymers

This compound has been shown to significantly enhance the mucoadhesive properties of polymers. This is particularly relevant for drug delivery systems that target mucosal surfaces. The introduction of methacryloyl groups into a polymer's structure enables the formation of covalent bonds with thiol groups present in mucin, the primary component of mucus. This strong interaction prolongs the residence time of the drug delivery system at the site of application, thereby improving drug absorption and therapeutic efficacy.

Chitosan, a natural polysaccharide, is a well-known mucoadhesive polymer. Its mucoadhesive properties can be further enhanced through methacrylation using this compound. The reaction introduces methacrylate groups onto the chitosan backbone, which can then interact with the thiol groups in mucin. This chemical modification has been demonstrated to be a viable strategy for developing drug carriers with superior mucoadhesive capabilities.

PropertyNative ChitosanMethacrylated Chitosan
Mucoadhesion ModerateSignificantly Enhanced
Interaction with Mucin ElectrostaticCovalent Bonding
Drug Residence Time ShorterProlonged

This table illustrates the enhanced mucoadhesive properties of chitosan after modification with this compound.

Polymerization onto Epoxidized Plant Oils

In the pursuit of sustainable and bio-based materials, this compound has been utilized in the polymerization of epoxidized plant oils. This process involves the modification of vegetable oils, such as soybean oil, by introducing epoxy groups, which are then reacted with methacrylic acid, a byproduct of reactions involving this compound. acs.orgnih.gov This approach leads to the formation of methacrylated oils that can be further polymerized, often through UV curing, to produce thermoset resins. acs.orgresearchgate.net

The resulting bio-based polymers exhibit a range of properties that make them suitable for various applications, including coatings and adhesives. researchgate.net The use of this compound in this context contributes to the development of more environmentally friendly materials by utilizing renewable resources. acs.org The reaction of epoxidized vegetable oils with this compound or its derivatives allows for the creation of crosslinked polymers with tunable mechanical properties. nih.gov

Specialty Copolymers and Resins

This compound is a versatile building block in the synthesis of specialty copolymers and resins with enhanced performance characteristics. polysciences.com Its ability to introduce reactive methacrylate groups facilitates the production of materials with improved adhesion, hardness, and chemical resistance. polysciences.com These materials find applications in high-performance coatings, adhesives, and UV-curable resins. polysciences.combloomtechz.com

Crosslinked copolymers of this compound can be produced as beads, which serve as precursors for ion exchange resins and materials for affinity chromatography. google.com The anhydride groups in these polymers are reactive and can be further modified for specific applications. This compound is also used in the formulation of specialty methacrylate resins for various industrial uses, including dental compounds and adhesives. evonik.com The copolymerization of this compound with other monomers, such as styrene (B11656) and other acrylates, allows for the synthesis of resins with tailored properties, including low surface energy. researchgate.net

High-Performance Coatings and Adhesives

This compound serves as a critical component in the formulation of high-performance coatings and adhesives, valued for its ability to enhance the mechanical and chemical properties of the final products. lehighchemicals.comtonfengchem.com Its incorporation into polymer and resin formulations leads to significant improvements in durability, adhesion, and resistance to environmental factors. tonfengchem.compolysciences.comdataintelo.com

The anhydride functionality of this compound allows it to react readily with hydroxyl and amine groups present in other formulation components. lehighchemicals.comchemondis.com This reactivity is key to introducing methacrylate functionality into various materials, which in turn facilitates efficient cross-linking, particularly in UV-curable systems. lehighchemicals.compolysciences.com The resulting cross-linked polymer networks exhibit superior characteristics compared to standard materials.

In the realm of industrial coatings, this compound is utilized to produce high-performance finishes that offer robust protection against environmental damage. dataintelo.com These coatings demonstrate enhanced hardness, chemical resistance, and longevity, making them suitable for demanding applications in the automotive and construction industries. polysciences.comdataintelo.com By improving the durability and resistance of coatings, it contributes to the extended lifespan of the coated surfaces. tonfengchem.com

Similarly, in adhesive formulations, this compound contributes to increased bond strength and product longevity. tonfengchem.com The enhanced cross-linking it promotes results in adhesives with superior performance characteristics, suitable for a wide range of industrial and consumer applications. tonfengchem.com

Below is a table summarizing the performance enhancements in coatings and adhesives attributed to the use of this compound.

Property EnhancedApplication AreaBenefit
AdhesionCoatings, AdhesivesImproves the bonding of the material to the substrate. polysciences.comdataintelo.com
HardnessCoatingsIncreases resistance to scratching and surface damage. polysciences.com
Chemical ResistanceCoatingsProtects against degradation from chemical exposure. polysciences.com
DurabilityCoatings, AdhesivesExtends the functional lifetime of the product. tonfengchem.com
Bond StrengthAdhesivesIncreases the force required to separate bonded substrates. tonfengchem.com
UV CuringCoatings, ResinsEnables rapid, energy-efficient curing processes. lehighchemicals.compolysciences.com

Reactive Intermediate in Specialty Acrylics Production

This compound is a highly reactive and versatile intermediate used in the synthesis of a wide array of specialty acrylic monomers and polymers. polysciences.com Its primary function in this context is to introduce the methacryloyl group into other molecules under relatively mild reaction conditions. This is typically achieved through its reaction with compounds containing hydroxyl or amino groups, leading to the formation of methacrylic acid esters and amides, respectively. chemicalsoft.co.jp

The synthesis of specialty methacrylates is a significant application of this compound. These specialized monomers are crucial building blocks for polymers used in diverse fields such as paints, colorants, electronics, and plastics. The ability to create these custom monomers allows for the fine-tuning of polymer properties to meet the specific demands of high-performance applications.

This compound's utility extends to the production of various functional polymers. For example, it is used to modify natural polymers like chitosan to improve properties such as mucoadhesion for biomedical applications. wikipedia.org It also serves as a precursor in the synthesis of polymers with good chemical and thermal stability, which are then used in thermoset plastics and bio-renewable resins. chemicalbook.com

The following table highlights various specialty acrylics and derivatives produced using this compound as a reactive intermediate.

Product CategoryReactant TypeResulting ProductKey Application Areas
Specialty EstersAlcohols, Naphthol, Fluorene DerivativesAlicyclic esters, High refractive index estersPhotoresists, Optical lenses. chemicalsoft.co.jp
Specialty AmidesAmines (e.g., Benzylamine)Methacrylic amidesIntermediates for pharmaceuticals. chemicalsoft.co.jp
Functional PolymersEpoxy ResinsPolyfunctional estersLiquid crystal sealants, UV curable resins. chemicalsoft.co.jp
Modified Natural PolymersChitosanMethacryloylated chitosanMucoadhesion in biomedical applications. wikipedia.org
Bio-renewable ResinsSoybean oil, Eugenol (B1671780)Methacrylated plant-oil resinsComposites, Pultrusion process. chemicalbook.com

Analytical and Characterization Methodologies for Methacrylic Anhydride and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of methacrylic anhydride (B1165640) and its polymers, allowing for detailed investigation of their chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize methacrylic anhydride and its polymers.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The vinylic protons (=CH₂) typically appear as two separate signals due to their different chemical environments, while the methyl (-CH₃) protons produce a single peak. researchgate.netrsc.org For polymers derived from this compound, such as polythis compound (PMAA), ¹H-NMR is used to confirm the formation of cyclic anhydride groups within the polymer structure. acs.org

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, characteristic peaks are observed for the carbonyl carbon (C=O), the vinylic carbons (C=C), and the methyl carbon (-CH₃). In the analysis of PMAA, ¹³C-NMR spectra are particularly useful for confirming the cyclization of the polymer, which is indicated by the presence of a single peak in the carbonyl region. rsc.orgacs.org

Table 1: Representative NMR Chemical Shifts (δ) for this compound and Related Structures

Nucleus Functional Group Representative Chemical Shift (ppm) Reference
¹H Vinylic Protons (=CH₂) 5.67 and 6.04 rsc.org
¹H Methyl Protons (-CH₃) 1.87 rsc.org
¹³C Carbonyl Carbon (C=O) 168.8 rsc.org
¹³C Vinylic Carbons (C=C) 135.2 and 137.3 rsc.org

Note: Chemical shifts can vary depending on the solvent and the specific molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its chemical structure.

The most prominent features in the FTIR spectrum of an acid anhydride are the two carbonyl (C=O) stretching bands. libretexts.org For acyclic anhydrides like this compound, these two bands, representing symmetric and asymmetric stretching modes, typically appear in the region of 1750-1820 cm⁻¹. libretexts.orgresearchgate.net Another significant peak corresponds to the C=C stretching of the methacrylate (B99206) group. researchgate.net When this compound is used to modify other materials, such as cellulose, the appearance of a new characteristic ester group peak around 1723 cm⁻¹ indicates a successful condensation reaction. researchgate.net FTIR is also instrumental in confirming the microstructure of polymers, distinguishing between acyclic, cyclic, and cross-linked forms of polythis compound. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Wavenumber (cm⁻¹) Reference
C=O Asymmetric Stretch ~1820 libretexts.org
C=O Symmetric Stretch ~1750 libretexts.orgresearchgate.net
C=C Stretch ~1645 researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While this compound itself does not have strong chromophores that absorb in the visible region, UV-Vis spectroscopy can be employed as a quantitative tool, particularly for its derivatives. For instance, it is used to determine the amount of methacrylate groups in modified proteins like gelatin methacryloyl (GelMA). nih.gov This method often involves a chemical reaction to produce a colored complex whose concentration can be measured. In one such assay, methacrylate groups react with hydroxylamine, and the subsequent addition of ferric ions (Fe(III)) forms a colored complex that is quantified by measuring its absorbance at approximately 500 nm. nih.gov This allows for the calculation of the degree of methacryloyl substitution in the polymer.

Chromatographic Techniques

Chromatographic techniques are essential for separating components of a mixture. For polymers, these methods are primarily used to determine molecular weight and molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique for characterizing the molecular weight and molecular weight distribution of polymers. intertek.combionexanalytical.com The separation mechanism is based on the hydrodynamic volume of the polymer molecules in solution. agilent.comwikipedia.org Larger molecules are excluded from the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores and have a longer retention time. bionexanalytical.comwikipedia.org

In the context of polythis compound, GPC-SEC is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). wikipedia.org For example, studies on the synthesis of soluble polythis compound have used GPC to show how the concentration of a chain transfer agent affects the final molecular weight of the polymer. acs.org The technique provides critical information for controlling polymer synthesis and understanding how molecular weight influences the material's properties. wikipedia.org

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are vital for assessing the thermal stability and phase transitions of this compound-based polymers. Polymers derived from this compound are noted for their good thermal stability. chemicalbook.com Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the degradation temperature and to study the thermal stability of polythis compound and related copolymers.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), which is a critical property of amorphous polymers, and to study curing exotherms. researchgate.net

The thermal degradation behavior of related polymers, such as poly(methacrylic acid), has been investigated to understand the mechanisms of decomposition, which often involve dehydration to form anhydride rings followed by further degradation at higher temperatures. acs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the physical properties of polymers derived from this compound. nih.gov This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is instrumental in determining key thermal transitions, which are crucial for understanding the processing and application conditions of polymeric materials. researchgate.netpressbooks.pub

Key thermal events and properties determined by DSC for methacrylic polymers include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deresearchgate.net This transition is observed as a step-like change in the heat capacity on the DSC thermogram. The Tg is a critical parameter as it defines the upper-temperature limit for the use of a rigid polymer and the lower limit for a flexible one.

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material transitions to a viscous liquid state. researchgate.net This is observed as an endothermic peak on the DSC curve.

Crystallization Temperature (Tc): Upon cooling from the molten state, the Tc is the temperature at which the polymer chains organize into ordered crystalline structures. researchgate.net This is an exothermic process, appearing as a peak on the cooling curve.

Enthalpy of Fusion and Crystallization: The area under the melting or crystallization peak is proportional to the enthalpy change associated with the transition. This data can be used to quantify the degree of crystallinity in the polymer, which significantly influences its mechanical properties. researchgate.netpressbooks.pub

DSC analysis reveals how factors like hot-melt extrusion (HME) can alter the solid-state properties of methacrylic polymers, often causing a decrease in the glass transition temperature. researchgate.net The technique's versatility is enhanced by its broad dynamic range of heating and cooling rates, which is particularly useful for studying the time-dependent phase transitions of semi-crystalline polymers that are often far from equilibrium. nih.gov

Table 1: Key Thermal Transitions Measured by DSC

Thermal Parameter Description Typical Observation in DSC
Glass Transition (Tg) Reversible transition in amorphous regions from a hard, glassy state to a rubbery state. A step-like change in the baseline (heat capacity).
Melting (Tm) Transition of crystalline regions from a solid to a liquid state. Endothermic peak (heat absorption).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of polymers. For copolymers involving methacrylic acid or its derivatives, TGA provides critical information on their degradation mechanisms. gla.ac.ukbohrium.com

In a typical TGA experiment, a polymer sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The thermal stability of poly(alkyl methacrylates) is influenced by the ester alkyl group and the polymerization mechanism. elsevierpure.com For instance, the thermal degradation of copolymers of methyl methacrylate with alkali metal methacrylates has been studied extensively using TGA. gla.ac.uk

Studies on copolymers of methyl methacrylate and methacrylic acid show that degradation can occur in multiple stages. bohrium.com Below 300°C, products such as water and methanol can be formed, while at higher temperatures, depolymerization can lead to the release of methyl methacrylate monomer, along with carbon monoxide and carbon dioxide. bohrium.com The formation of anhydride ring structures within the polymer chain as a result of dehydration is a key aspect of the degradation process. bohrium.com

TGA curves for blends containing poly(ethylene-co-methacrylic acid) can show multiple weight loss stages, indicating the degradation ranges of the individual components and suggesting their immiscibility. mdpi.com For example, one study showed that poly(methacrylamide) undergoes a single stage of degradation between 196 °C and 238 °C, corresponding to a 99.38% weight loss, which indicates relatively low thermal stability. researchgate.net

Microscopy and Imaging Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the morphology, topography, and porous microarchitecture of materials derived from this compound, particularly hydrogels and scaffolds for biomedical applications. ebrary.net The technique provides high-resolution, detailed images of the sample surface, revealing crucial information about pore size, shape, distribution, and interconnectivity. ebrary.net

Before SEM analysis, hydrogel samples, which have a high water content, must be prepared, typically through freeze-drying. ebrary.net This process involves freezing the swollen hydrogel (often in liquid nitrogen) and then sublimating the ice under vacuum, which helps to preserve the porous structure. ebrary.net However, this preparation can sometimes introduce artifacts, such as ice crystal formation, that may alter the native structure. acs.org

SEM studies have shown how the composition of methacrylic copolymers influences the final morphology of hydrogels. For example, in hydrogels composed of 2-(dimethylamino) ethyl methacrylate and 2-(N-morpholino) ethyl methacrylate (MEMA), increasing the MEMA content leads to an increase in pore size and a decrease in porosity density. researchgate.net This is attributed to the more hydrophobic nature of MEMA, which causes molecules to cluster during polymerization, leading to larger, less frequent pores. researchgate.net The technique is also used to evaluate the 3D porous structures of scaffolds developed from materials like acrylic and methacrylic acid. researchgate.net

While freeze-drying followed by SEM is a common standard for characterizing pore size, it is acknowledged that the process may not always provide a true representation of the gel's native state due to potential structural alterations. acs.org Therefore, careful interpretation of SEM images is essential, often in conjunction with other microscopy techniques. nih.gov

Micro-Computed Tomography (Micro-CT)

Micro-Computed Tomography (Micro-CT) is a powerful, non-destructive imaging technique that allows for the three-dimensional (3D) visualization and quantitative analysis of the internal microstructure of materials. nih.govmanchester.ac.uk It is particularly valuable for characterizing tissue engineering scaffolds made from methacrylic polymers, as it provides detailed information about their architecture without physically sectioning or destroying the sample. nih.govresearchgate.net

Micro-CT works by taking a series of 2D X-ray images of a sample at different rotational angles, which are then computationally reconstructed to create a 3D model. nih.gov This enables the analysis of various microstructural features that are critical for scaffold performance, including:

Pore Interconnectivity: The degree to which the pores are connected, which is vital for cell migration, nutrient transport, and tissue ingrowth.

Wall/Trabecular Thickness: The thickness of the solid material that forms the scaffold structure.

One of the challenges in imaging hydrogel-based scaffolds with Micro-CT is their high water content (often over 70%), which provides low contrast for X-ray imaging. utep.edu To overcome this, contrast agents like gold nanoparticles can be incorporated into the hydrogel. utep.edunih.gov Studies have shown that scaffolds containing gold nanoparticles exhibit enhanced imaging resolution and quality, allowing for a clearer visualization of the microstructure. utep.edunih.gov Micro-CT offers a significant advantage over traditional 2D histological methods by providing a complete 3D characterization of complex structures, such as the ingrowth of bone into a polymer scaffold. manchester.ac.uk

Table 2: Comparison of SEM and Micro-CT for Scaffold Characterization

Feature Scanning Electron Microscopy (SEM) Micro-Computed Tomography (Micro-CT)
Principle Scans surface with a focused beam of electrons. Uses X-rays to create cross-sections and reconstruct a 3D model.
Dimensionality Primarily 2D surface imaging. Fully 3D internal and external imaging.
Sample State Requires dehydrated, conductive samples. Can analyze samples in a near-native state; non-destructive.
Key Information Surface topography, pore shape, surface morphology. Porosity, pore interconnectivity, wall thickness, 3D architecture.

| Limitations | Sample preparation can introduce artifacts; destructive if cross-sectioned. | Lower resolution than SEM; poor contrast for soft tissues/hydrogels without contrast agents. |

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov DFT has become a powerful tool in polymer and materials science to predict and understand material properties at a molecular level. nih.gov Instead of calculating the complex many-electron wavefunction, DFT calculates the total energy of a system as a functional of the electron density. nih.govnih.gov

DFT applications relevant to this compound and its derivatives include:

Conformational Analysis: Theoretical studies using DFT have been employed to understand the conformational peculiarities of related molecules like methacryloyl halides. researchgate.net Such studies can identify stable conformers (e.g., s-trans and s-cis) and determine their relative energies, providing insight into the molecule's preferred shapes. researchgate.net

Calculation of Molecular Properties: DFT can be used to determine a wide range of thermodynamic and physico-chemical parameters. researchgate.net This includes optimizing molecular geometries (bond lengths and angles), calculating vibrational frequencies for comparison with experimental infrared and Raman spectra, and determining electronic properties like HOMO-LUMO energy gaps. researchgate.net

Reaction Mechanisms: DFT can model reaction pathways and transition states, helping to elucidate the mechanisms of polymerization or degradation.

Polymer System Modeling: In polymer research, DFT is used to model polymer chains under various conditions, such as isotropic compression, to predict their response to external pressure and understand how they form strong bonds and transform into 3D solids under extreme conditions. udel.edu It can also be used to calculate binding energies between polymer segments, which is important for understanding the behavior of materials like polyurethanes. udel.edu

DFT serves as a valuable complement to experimental investigations, offering molecular-level explanations for observed phenomena and guiding the design of new materials with desired properties. nih.govnih.gov

Vibrational Spectra Prediction and Validation

The analysis of vibrational spectra is a cornerstone in the characterization of molecular structures. For this compound, a combination of experimental techniques and computational predictions allows for a detailed understanding of its vibrational modes. Experimental methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a direct measurement of the vibrational frequencies, while computational models, particularly those based on Density Functional Theory (TDFT), offer a theoretical framework for the assignment and validation of these experimental observations.

Theoretical Framework for Vibrational Spectra Prediction

Computational quantum chemistry provides powerful tools to predict the vibrational spectra of molecules. DFT has emerged as a particularly effective method for calculating the harmonic vibrational frequencies of polyatomic molecules with a favorable balance of accuracy and computational cost. The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions.

These calculations yield a set of normal modes, each corresponding to a specific vibrational motion of the atoms and an associated frequency. However, these theoretical frequencies are often subject to systematic errors arising from the approximations inherent in the chosen theoretical model and the neglect of anharmonicity. To bridge the gap between theoretical predictions and experimental data, a common practice is to apply a scaling factor to the calculated frequencies. This empirical adjustment helps to account for the systematic overestimation of vibrational frequencies that is often observed in harmonic calculations.

Experimental Vibrational Spectra of this compound

The experimental infrared spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the various functional groups present in the molecule. nist.gov The most prominent features in the FTIR spectrum are the strong absorptions associated with the carbonyl (C=O) stretching vibrations of the anhydride group. Due to symmetric and asymmetric stretching modes, two distinct bands are typically observed in the region of 1750-1820 cm⁻¹. The carbon-carbon double bond (C=C) of the methacrylate moiety gives rise to a characteristic stretching vibration around 1635 cm⁻¹. The spectrum also contains bands corresponding to C-O-C stretching vibrations of the anhydride linkage, as well as various C-H stretching and bending modes of the methyl and vinyl groups.

Validation of Theoretical Predictions

A theoretical study would involve performing DFT calculations on the this compound molecule to obtain its optimized geometry and vibrational frequencies. These calculated frequencies would then be scaled and compared with the experimental data from sources such as the National Institute of Standards and Technology (NIST) database. nist.gov The assignment of the experimental bands to specific vibrational modes would be guided by the animations of the calculated normal modes.

A successful validation would demonstrate a close correspondence between the scaled theoretical frequencies and the experimental band positions for the key functional groups, as illustrated in the hypothetical comparison table below.

Vibrational ModeExperimental FTIR Frequency (cm⁻¹)Hypothetical Scaled DFT Frequency (cm⁻¹)Assignment
Asymmetric C=O Stretch~1818~1820Anhydride Carbonyl
Symmetric C=O Stretch~1755~1750Anhydride Carbonyl
C=C Stretch~1635~1640Methacrylate Vinyl
C-O-C Stretch~1020~1025Anhydride Linkage

Computational Modeling for Pathway Prospecting

Computational modeling has become an indispensable tool in modern chemistry for elucidating reaction mechanisms and prospecting for efficient synthetic pathways. For this compound, computational approaches can provide valuable insights into both its synthesis and polymerization processes, complementing experimental investigations.

Modeling the Synthesis of this compound

The synthesis of this compound often involves the reaction of methacrylic acid with an activating agent, such as acetic anhydride. researchgate.net Experimental studies have established a kinetic model for this reaction, suggesting a homogeneous reversible second-order reaction mechanism. researchgate.net This process involves a consecutive reaction sequence where a mixed anhydride is formed as an intermediate.

Computational chemistry can be employed to further investigate this reaction pathway at a molecular level. Using techniques like DFT, the geometries and energies of the reactants, transition states, and products for each step of the proposed mechanism can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a more detailed understanding of the reaction kinetics. researchgate.net

For instance, a computational study could model the nucleophilic attack of the methacrylate anion on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate ion to form the mixed anhydride. Subsequent reaction with another methacrylate molecule would lead to the final product. By mapping the potential energy surface of the reaction, computational models can help identify the rate-determining step and suggest reaction conditions that could optimize the yield and selectivity of this compound.

Modeling the Polymerization of this compound

This compound is a divinyl monomer that can undergo radical polymerization to form cross-linked polymers or, under specific conditions, soluble cyclopolymers. researchgate.net Understanding the competition between intermolecular and intramolecular propagation is crucial for controlling the polymer architecture.

Computational modeling can provide valuable insights into the mechanistic details of these polymerization pathways. While specific computational studies on the polymerization of this compound are not extensively documented, methodologies applied to similar monomers, such as methacrylic acid, can be considered. mdpi.com For example, Monte Carlo simulations, informed by quantum mechanical calculations, can be used to model the radical polymerization process. mdpi.com

Such a computational approach would involve:

Quantum Mechanical Calculations: Using DFT to determine the activation energies for the different propagation steps, including intermolecular addition and intramolecular cyclization.

Monte Carlo Simulation: Employing a simulation framework to model the stochastic nature of the polymerization process. This would involve simulating the initiation, propagation (both linear and cyclic), and termination events based on the probabilities derived from the quantum mechanical calculations.

By running these simulations under various conditions (e.g., different monomer concentrations and temperatures), it is possible to predict the resulting polymer microstructure, including the degree of cyclization and the molecular weight distribution. These computational predictions can then be compared with experimental data to validate the model and refine our understanding of the polymerization mechanism. This approach allows for the prospecting of reaction conditions that favor the formation of polymers with desired properties, such as soluble, linear poly(this compound) through enhanced cyclopolymerization. researchgate.net

Environmental and Sustainability Aspects in Methacrylic Anhydride Research

Bio-Based Feedstocks for Methacrylic Anhydride (B1165640) Derivatives

The transition from petrochemical feedstocks to renewable resources is a critical step in making plastics production more sustainable. ssuchy.eu Research has increasingly focused on utilizing biomass as a source for producing methacrylic acid and its derivatives, thereby reducing the environmental footprint associated with traditional manufacturing processes. nsf.gov

One promising approach involves the production of (meth)acrylic acid from renewable resources, which can then be coupled with bio-based alcohols to form sustainable poly(meth)acrylates. ssuchy.eu Bio-based alcohols that have been successfully used in these syntheses include lauryl alcohol, menthol, tetrahydrogeraniol, and vanillin (B372448). sciencedaily.com For instance, vanillin can be converted to vanillin methacrylate (B99206) through reactions with methacrylic anhydride. researchgate.net Another innovative strategy is a hybrid approach that combines microbial fermentation and thermal catalysis to produce methacrylic acid from glucose via a citramalic acid intermediate. nsf.govsemanticscholar.org This method has demonstrated high yields of methacrylic acid from a renewable starting material. nsf.gov

Terpenes, naturally occurring hydrocarbons found in essential oils, also represent a valuable renewable feedstock. mdpi.com For example, camphor, extracted from the Artemisia arborescens plant, can be modified to produce a methacrylic monomer with 80% renewable carbon content. mdpi.com This terpene-derived monomer can then be polymerized to create a bio-sourced methacrylic polymer. mdpi.com Additionally, lactate (B86563) esters, which are readily available bio-based molecules, can be functionalized with methacrylate groups to synthesize printable and potentially upcyclable monomers. chemrxiv.org

The development of bio-based aromatic compounds is also gaining traction. For example, 2-methylfuran, derived from furfural (B47365) (which is produced from the hemicellulose portion of biomass), can be used as a starting material. resourcewise.com This bio-based intermediate can then be reacted to form products that serve as alternatives to traditional petrochemical-derived anhydrides. resourcewise.com

Table 1: Examples of Bio-Based Feedstocks for this compound Derivatives

Bio-Based Feedstock Derivative/Intermediate Potential Application
Glucose Citramalic Acid / Methacrylic Acid Production of poly(methyl methacrylate) (PMMA) nsf.govsemanticscholar.org
Plant-based alcohols (e.g., lauryl alcohol, menthol, vanillin) Bio-based (meth)acrylate esters Sustainable varnishes, adhesives, and paints sciencedaily.comresearchgate.net
Camphor (from Artemisia arborescens) Isobornyl/bornyl methacrylate Bio-sourced thermoplastic methacrylic polymers mdpi.com
Lactate esters (e.g., methyl, ethyl, butyl lactate) Lactate ester methacrylates Printable monomers for 3D printing and upcyclable materials chemrxiv.org
Furfural (from hemicellulose) 2-Methylfuran Bio-based aromatic anhydrides for coatings and specialty polymers resourcewise.com

Reduced Environmental Impact Synthesis

Efforts to minimize the environmental impact of chemical production have led to the development of greener synthesis routes for this compound and its derivatives. These methods often focus on one-pot reactions, the use of reusable catalysts, and solvent-free conditions to improve efficiency and reduce waste. ssuchy.euchemrxiv.org

A significant advancement is the development of one-pot catalytic systems that allow for the synthesis of copolymers from renewable materials under mild conditions. ssuchy.eu This approach can encompass anhydride formation, alcohol acylation, and polymerization in a single reactor, which simplifies the process and reduces the environmental impact. sciencedaily.com For example, researchers have successfully used this method with bio-based alcohols to produce poly(meth)acrylates, achieving a significant reduction in the E-factor (a measure of waste produced per unit of product). sciencedaily.com

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green synthesis. chemrxiv.org For instance, the ion exchange resin Amberlyst 15 has been employed as an effective and reusable catalyst for the solvent-free reaction of lactate esters with this compound. chemrxiv.org This method achieves high conversion rates (>95%) in a short reaction time at moderate temperatures. chemrxiv.org

Traditional methods for producing this compound often involve reacting methacrylic acid with acetic anhydride. researchgate.netacs.org Greener variations of this process focus on optimizing reaction conditions to improve yield and reduce byproducts. Batch reactive distillation has been explored as a method to achieve high conversion of methacrylic acid (99.95%) and a high yield of this compound (86.99%) under optimized conditions. acs.orgacs.org Further process refinements include neutralizing and washing the reaction mixture with an aqueous alkaline solution to produce high-purity this compound while preventing polymerization. google.com

Table 2: Comparison of Synthesis Methods for this compound Derivatives

Synthesis Method Key Features Environmental Benefits
One-Pot Catalytic System Multiple reaction steps in a single reactor; uses simple commercial catalysts. ssuchy.eusciencedaily.com Reduced waste (lower E-factor), simplified process, energy savings. sciencedaily.com
Solvent-Free Reaction with Reusable Catalyst Uses heterogeneous catalyst (e.g., Amberlyst 15); no organic solvents. chemrxiv.org Avoids use of hazardous solvents, catalyst can be recycled, high atom economy. chemrxiv.org
Optimized Batch Reactive Distillation High conversion and yield through controlled reaction and separation. acs.orgacs.org Increased process efficiency, reduced unreacted starting materials. acs.org
Neutralization-Washing Process Reaction of (meth)acrylic acid with a fatty acid anhydride followed by neutralization. google.com Avoids polymerization, produces high-purity product suitable for sensitive applications. google.com

Biodegradable Polymers and Networks Derived from this compound

This compound is a valuable reagent for creating biodegradable polymers and hydrogel networks with applications in the biomedical field. accscience.com By introducing methacryloyl groups onto the side chains of various biocompatible polymers, materials with tunable mechanical properties and degradation profiles can be produced. accscience.com

This compound-based hydrogels are particularly promising for 3D bioprinting applications. accscience.com These hydrogels can be derived from natural polymers like chondroitin (B13769445) sulfate (B86663) and hyaluronic acid. acs.orgnih.gov The introduction of methacrylate groups allows for photocrosslinking, which provides precise control over the scaffold's mechanical properties through light-curing parameters. accscience.com These biodegradable scaffolds can be designed with optimal porosity to support cell adhesion, proliferation, and differentiation. accscience.com

The degradation of these hydrogels is a critical feature. For example, hydrogels based on chondroitin sulfate methacrylate degrade over a period of 2 to 25 days in physiological conditions, with the rate dependent on the cross-linking density. acs.org This degradation is primarily due to the hydrolysis of the ester linkages connecting the polymer backbone to the methacrylate groups. acs.org

Biodegradable polymers can also be synthesized from glucose-derived methacrylic monomers. nih.gov Homopolymers and copolymers created from these monomers exhibit biodegradability, a significant advantage over non-degradable polymers like PMMA. nih.gov For instance, ternary copolymers of glucose-derived monomers with methyl methacrylate and N-vinylpyrrolidone can lose over 10% of their weight after six months. nih.gov

Furthermore, this compound can be used to create photocrosslinkable polyanhydrides. These materials are surface-eroding, which allows for controlled, zero-order drug release. researchgate.net The degradation of these polymers can be tailored by adjusting factors such as composition and crystallinity. researchgate.net

Degradation Rates and Mechanisms of Derived Materials

The degradation behavior of polymers derived from this compound is crucial for their intended applications, particularly in the biomedical field where controlled degradation is often required. The primary degradation mechanism for many of these materials is hydrolysis of ester or anhydride bonds.

For poly(this compound-co-methacrylic acid) films, the degradation rate is influenced by the pH of the surrounding environment. nih.gov Studies have shown that the degradation is faster in neutral and alkaline solutions, which is attributed to the deprotonation of the methacrylic acid units, enhancing the dissolution rate of the polymer. nih.gov

In the case of hydrogels derived from methacrylated natural polymers like chondroitin sulfate, degradation occurs through the hydrolysis of the ester linkages that connect the methacrylate crosslinks to the polymer backbone. acs.org The rate of this hydrolysis can be influenced by the local microenvironment within the hydrogel network. The flexible and hydrophilic nature of the chondroitin sulfate chains can create a microenvironment that facilitates the nucleophilic attack of hydroxyl ions on the ester bonds, leading to their cleavage. acs.org

The degradation of polymethacrylates can also proceed through the loss of ester side groups, leading to the formation of methacrylic acid units, which can be followed by cross-linking. researchgate.net The susceptibility to degradation can be influenced by the length of the ester side group. researchgate.net The main factors that generally affect the degradation rates of polymers are hydrophobicity, crystallinity, and molecular weight. nih.gov

The erosion of these materials can occur through two main mechanisms: bulk erosion and surface erosion. In bulk erosion, water penetrates the entire polymer matrix, and degradation occurs throughout the material. nih.gov In surface erosion, degradation is confined to the surface of the polymer. nih.gov Polyanhydrides are known to undergo surface erosion, which is advantageous for applications requiring constant drug release rates. researchgate.net The transition between these two mechanisms can depend on the dimensions of the material relative to a critical length scale. nih.gov

Table 3: Degradation Characteristics of this compound-Derived Materials

Material Degradation Mechanism Influencing Factors Degradation Rate
Poly(this compound-co-methacrylic acid) films Hydrolysis and dissolution nih.gov pH (faster in neutral and alkaline solutions) nih.gov Varies with pH nih.gov
Chondroitin sulfate methacrylate hydrogels Hydrolysis of ester linkages acs.org Cross-linking density, pH acs.org 2 - 25 days depending on cross-linking density acs.org
Glucose-derived methacrylic polymers Biodegradation nih.gov Copolymer composition nih.gov >10% weight loss in 6 months for certain copolymers nih.gov
Photocrosslinkable polyanhydrides Surface erosion via hydrolysis of anhydride bonds researchgate.net Polymer composition, crystallinity, pH researchgate.net Can be tailored for controlled release researchgate.net

Emerging Research Directions and Future Perspectives

Advanced Applications in Biomedical Engineering

In the field of biomedical engineering, methacrylic anhydride (B1165640) is instrumental in the synthesis of biocompatible and biodegradable polymers that can be precisely engineered for specific therapeutic purposes. accscience.com These materials are at the forefront of innovations in drug delivery, tissue regeneration, and the development of minimally invasive medical devices.

The modification of natural and synthetic polymers with methacrylic anhydride allows for the creation of hydrogels that can serve as effective carriers for targeted drug delivery. researchgate.net These hydrogels can be designed to respond to specific physiological stimuli, such as pH, to release their therapeutic payload in a controlled manner. bg.ac.rs

One area of investigation involves the use of this compound to functionalize polymers like chitosan (B1678972). The resulting methacrylated chitosan exhibits enhanced mucoadhesive properties, allowing it to adhere to mucosal surfaces and prolong the residence time of a drug at the site of absorption. wikipedia.org This is particularly advantageous for transmucosal drug delivery routes.

Researchers have also explored the development of pH-responsive nanocarriers for tumor-specific drug delivery. By modifying nanocarriers with maleic anhydride derivatives, which share reactive anhydride chemistry with this compound, it is possible to create systems that are stable in the bloodstream but release their drug cargo in the acidic microenvironment of a tumor. nih.gov This targeted approach aims to increase the efficacy of cancer therapies while minimizing side effects. nih.gov

Polymer BackboneModificationKey FeatureApplication
ChitosanMethacryloylationEnhanced mucoadhesionTransmucosal drug delivery
Hydroxypropyl methylcelluloseMethacryloylationMucoadhesion, controlled releaseOcular drug delivery
Poly(methacrylic acid)Crosslinked with PEGDApH-responsive swellingColon-targeted drug delivery

This compound is a key reagent in the preparation of "bioinks" for 3D bioprinting, a technology that aims to fabricate living tissues and organs. accscience.comresearchgate.net By reacting this compound with natural polymers such as gelatin, researchers can create gelatin methacryloyl (GelMA). nih.govmdpi.com GelMA is a photocurable hydrogel that can be printed into complex, cell-laden scaffolds that mimic the native extracellular matrix. accscience.comnih.gov

These bioprinted scaffolds provide a supportive environment for cells to attach, proliferate, and differentiate, forming new tissue. researchgate.netaccscience.com The mechanical properties of GelMA hydrogels, such as stiffness, can be tuned by varying the degree of methacrylation and the concentration of the polymer, allowing for the creation of scaffolds that are optimized for specific tissue types, from soft neural tissue to more rigid cartilage. mdpi.comnih.gov

Recent research has focused on enhancing the properties of these scaffolds. For instance, incorporating nanoparticles or other biomaterials can improve the mechanical strength and biological signaling of the printed constructs. psu.edu The use of this compound-modified collagen has also been shown to produce scaffolds with superior mechanical robustness and resistance to enzymatic degradation, promoting accelerated wound healing in vivo. accscience.com

PolymerModificationCrosslinking MethodApplication
GelatinMethacryloylation (to form GelMA)Photocrosslinking (UV light)Cartilage, bone, skin tissue engineering
CollagenMethacryloylationPhotocrosslinkingSkin regeneration, wound healing
ChitosanMethacryloylationPhotocrosslinkingCartilage tissue engineering

In-situ forming biomaterials are those that can be injected as a liquid and then solidify within the body to form a scaffold or a drug delivery depot. researchgate.net This minimally invasive approach is highly desirable for tissue repair and localized therapy. This compound-modified polymers are well-suited for these applications due to their ability to be crosslinked under physiological conditions using light.

For example, injectable hydrogels made from methacrylated hyaluronic acid or other biocompatible polymers can be delivered to a defect site, such as in cartilage repair, and then cured with light to form a stable scaffold that conforms to the shape of the defect. accscience.com This approach not only provides mechanical support but can also be used to deliver cells or growth factors to promote tissue regeneration. psu.edu

The development of thermostable GelMA microgels represents a significant advancement in this area. psu.edu These microgels can be used as a "bioink" for in-situ bioprinting, allowing for the fabrication of porous scaffolds directly within the body. psu.edu

Novel Polymer Architectures and Composites

Beyond biomedical applications, this compound is a versatile building block for creating novel polymer architectures and high-performance composite materials for a variety of industries. Its reactivity allows for the precise introduction of functional groups that can enhance the properties of polymers or create crosslinked networks with superior durability and performance. tongfeng-chem.compolysciences.com

This compound is used to synthesize resins that can be reinforced with fibers to create high-performance composites. These materials combine the lightweight nature of polymers with the strength and stiffness of reinforcing materials like glass or natural fibers.

One area of research involves the development of eco-friendly composites using bio-based resins. For example, lactic acid-based resins can be functionalized with this compound to increase their reactivity and allow them to be cured into a rigid, three-dimensional network. diva-portal.org When combined with natural fibers, these bio-based thermoset resins can be used to produce composites with a higher proportion of renewable materials. diva-portal.org

The addition of this compound to polymer formulations for coatings and adhesives can also improve their performance by enhancing adhesion, hardness, and chemical resistance. tongfeng-chem.compolysciences.com

Resin MatrixReinforcementFunctionalizationKey Property
Lactic acid-based resinNatural fibersMethacryloylationIncreased renewable content, high strength
Epoxy soybean oilRosin acid derivativeMethacryloylationBio-based, replacement for petroleum-based crosslinkers

The ability to modify polymers with this compound opens up possibilities for creating functionalized materials with properties tailored for specific industrial applications. tongfeng-chem.com For instance, it is used in the synthesis of specialty methacrylates that serve as concrete additives, in paints and colorants, and in electronics applications. atamanchemicals.com

This compound can be used to introduce reactive groups onto polymer backbones, which can then be used for further chemical modifications or for crosslinking. wikipedia.org This is utilized in the production of light-curing coatings and crosslinked resins. tongfeng-chem.comchemicalbook.com

Research has also explored the functionalization of polymers like poly(vinyl alcohol) in the solid state using this compound. researchgate.net This process allows for the introduction of functional groups directly onto a polymer powder, which can be advantageous for certain industrial processes. researchgate.net

Sustainable Production and Circular Economy Integration

The shift from a linear to a circular economy model is a critical objective for the chemical industry, driven by the need to reduce reliance on fossil fuels, minimize environmental impact, and enhance resource efficiency. For this compound, this transition involves innovations in sustainable production from renewable feedstocks and the development of end-of-life strategies for the polymers it helps create.

Bio-based Production Routes

Traditionally, the precursors for this compound are derived from petrochemical feedstocks through processes that can involve toxic reactants like hydrogen cyanide. nsf.govtechconnect.orgsemanticscholar.org Research is actively exploring greener alternatives using biomass as a starting point. A significant area of focus is the production of methacrylic acid (MAA), the direct precursor to this compound, from renewable resources.

One promising approach is a hybrid method combining microbial fermentation and thermal catalysis. nsf.govsemanticscholar.org In this process, glucose derived from biomass is fermented by engineered E. coli to produce citramalic acid. nsf.gov This intermediate is then converted to MAA through catalytic decarboxylation and dehydration. nsf.gov Researchers have achieved a high yield of citramalic acid from glucose (91% of the theoretical maximum) and a selectivity of approximately 71% for the conversion to MAA and its intermediates. nsf.gov Other bio-based pathways being investigated include the conversion of bioisobutanol and other biomass-derived organic acids, such as itaconic acid, into MAA. techconnect.orgtechconnect.orgacs.org

Another green chemistry strategy involves the solvent-free reaction of bio-based lactate (B86563) esters with this compound, using a reusable heterogeneous catalyst like Amberlyst 15. chemrxiv.org This method achieves high conversion rates (>95%) under mild conditions (70°C), demonstrating a more sustainable route to producing functionalized monomers. chemrxiv.org

Table 1: Comparison of Bio-based Production Routes for Methacrylic Acid (MAA)
FeedstockKey IntermediateProcess HighlightsReported Yield/SelectivityReference
GlucoseCitramalic AcidHybrid fermentation and thermocatalysis91% yield (intermediate); ~71% selectivity (to MAA) nsf.gov
BioisobutanolMethacroleinCatalytic conversion consuming only airTechnically feasible with proprietary catalysts techconnect.org
Itaconic Acid / Citric Acid-Single-step cascade decarboxylation-esterification41% selectivity from citric acid acs.org

Circular Economy and Polymer Recycling

Integrating this compound-based materials into a circular economy requires effective strategies for recycling and upcycling. For polymers like poly(methyl methacrylate) (PMMA), chemical recycling offers a pathway to regenerate the original monomer, which can then be used to produce new, high-quality polymers. researchgate.net

Catalytic hydrolysis is an emerging method to upcycle PMMA waste directly into methacrylic acid over zeolite catalysts, achieving yields of 56%. rsc.org This process offers an alternative to thermal depolymerization, which can be energy-intensive and require costly downstream purification. researchgate.netrsc.org

Furthermore, this compound itself can be strategically incorporated into polymer design to facilitate circularity. Research has demonstrated its use as a hydrolytically cleavable cross-linker in 3D-printed thermosets. researchgate.net This innovative approach allows the robust, non-recyclable thermoset material to be converted into a recyclable thermoplastic at its end-of-life, showcasing a design-for-recycling strategy. researchgate.net The anhydride linkages within the polymer network can be broken under specific conditions, enabling the material to be reprocessed. researchgate.net

Life Cycle Assessment (LCA)

A crucial tool for evaluating the environmental sustainability of these new production routes is the Life Cycle Assessment (LCA). researchgate.netarkema.com An LCA provides a comprehensive analysis of the environmental impacts associated with a product's entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave" or "cradle"). arkema.comgenomatica.com For bio-based production routes, the LCA must account for factors such as land use, energy consumption during fermentation and catalysis, and biogenic carbon emissions. researchgate.netrsc.org Comparative LCAs of bio-based versus petroleum-based production of related chemicals have shown that while bio-based routes can significantly reduce the global warming potential, they may have trade-offs in other impact categories like water use or eutrophication. arkema.comgenomatica.com A thorough LCA is essential to ensure that novel, bio-based routes for this compound production offer a tangible environmental benefit over conventional methods. researchgate.net

Computational and Machine Learning Approaches in Materials Design

The development of new materials is traditionally a time-consuming and resource-intensive process of trial-and-error. Computational modeling and machine learning (ML) are accelerating this process by enabling the in silico design and prediction of material properties, guiding experimental efforts toward the most promising candidates. insilico.co.krstam-journal.org

Computational Modeling of Polymer Systems

Computational methods, such as molecular dynamics (MD) simulations and finite element method (FEM), are used to model polymer behavior from the atomic to the macroscopic scale. mdpi.comnih.gov These simulations can predict a wide range of properties for polymers incorporating this compound, including mechanical strength, thermal stability, and polymerization kinetics. mdpi.comresearchgate.net For example, theoretical calculations have been used to reveal the mechanism behind the electrochemical characteristics of poly(methacrylic acid) anodes in batteries, demonstrating how computational tools can provide fundamental insights into material performance. researchgate.net

Machine Learning for Property Prediction

Machine learning algorithms are proving highly effective at establishing quantitative structure-property relationships (QSPR). researchgate.netnih.gov By training on datasets of existing polymers, ML models can learn the complex correlations between a polymer's chemical structure (input) and its physical properties (output). mdpi.comnih.gov

Researchers have successfully used ML models like Random Forest and XGBoost to predict key characteristics of polymers, including glass transition temperature, thermal decomposition temperature, and mechanical strength, with high accuracy. mdpi.comnih.govresearchgate.net For methacrylate-based systems specifically, ML has been used to build models that predict the reactivity of different monomers in radiation-induced graft polymerization. researchgate.net Such predictive models allow for the rapid screening of vast libraries of potential new polymers containing this compound derivatives without the need for extensive laboratory synthesis and testing. stam-journal.org

Table 2: Application of Machine Learning in Polymer Property Prediction
ML ModelPredicted PropertyInput Data/DescriptorsReported Performance (R² score)Reference
Random ForestGlass Transition Temperature (Tg)SMILES notations, molecular features0.71 mdpi.comnih.gov
Random ForestThermal Decomposition TemperatureSMILES notations, molecular features0.73 mdpi.comnih.gov
XGBoostGraft Polymerization ReactivitySolvation free energy, monomer radius, dipole moment0.83 researchgate.net

These data-driven approaches are particularly valuable in the design of complex materials like hydrogels for 3D bioprinting, where precise control over mechanical properties and biocompatibility is essential. accscience.com By predicting how changes in monomer composition (e.g., the degree of methacrylation) will affect the final properties of a hydrogel, ML can significantly shorten the development cycle for new biomaterials. accscience.com This integration of computational tools enables a more rational and efficient design paradigm for creating next-generation materials based on this compound. insilico.co.kr

Q & A

Q. What safety protocols are critical when handling methacrylic anhydride in laboratory settings?

this compound requires stringent safety measures due to its reactivity and health hazards. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile or butyl rubber gloves (0.4–0.3 mm thickness), indirect-vent safety goggles, and full-body chemical-resistant suits to prevent skin/eye contact .
  • Ventilation: Work in fume hoods or well-ventilated areas to avoid inhalation of vapors, which can irritate the respiratory tract .
  • Storage: Keep in airtight, light-resistant containers under dry conditions at 2–8°C to prevent hydrolysis and spontaneous polymerization .
  • Spill Management: Neutralize spills with sand or non-combustible absorbents; avoid water due to exothermic hydrolysis .

Q. What are the primary research applications of this compound in material science?

this compound is widely used to functionalize polymers and biomaterials:

  • Hydrogel Synthesis: It introduces methacrylate groups into gelatin (GelMA) for 3D-printable scaffolds. Parameters like anhydride-to-gelatin ratio (1.5–2.0 mol%) and reaction temperature (50–60°C) control crosslinking density .
  • Polymer Modification: Reacts with hydroxyl or amino groups in PEG-macromers or hyaluronic acid to create photocurable resins for tissue engineering .
  • Resin Precursor: Serves as an intermediate in synthesizing high-purity methacrylate esters for coatings and adhesives .

Q. How is this compound synthesized, and what are common purification methods?

  • Synthesis: React methacrylic acid with acetic anhydride at 343–363 K under catalytic conditions (e.g., metal-based catalysts with Pauling electronegativity ≥1.0) to minimize side reactions like Michael adduct formation .
  • Purification: Remove unreacted methacrylic acid via hexane precipitation or vacuum distillation. Reactive distillation (reflux ratio ~2.5) achieves >99% conversion and ~87% yield .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic properties inform the optimization of this compound synthesis?

  • Kinetics: The reaction follows second-order reversible kinetics. At 363 K, the rate constant increases by 30% compared to 343 K, but higher temperatures risk thermal degradation .
  • Thermodynamics: Key parameters include ΔfH°gas (−334.55 kJ/mol) and Tboil (505.72 K). Lower pressure (1.7 kPa) reduces boiling point to 360 K, facilitating distillation .

Q. What experimental design strategies control the degree of methacrylation in GelMA hydrogels?

A quadratic empirical model optimizes:

  • Anhydride-to-Gelatin Ratio: Higher ratios (e.g., 2:1 mol%) increase methacrylation but risk over-crosslinking.
  • Stirring Speed (200–400 rpm): Enhances homogeneity but must avoid foam formation.
  • Temperature (40–60°C): Balances reaction rate and thermal degradation of gelatin .

Q. Why does this compound copolymerize with vinyl monomers without gelation, and how can solubility be controlled?

  • Cyclopolymerization Mechanism: The 1,6-diene structure forms soluble cyclohexane copolymers via radical initiation. Gelation occurs only if comonomers (e.g., styrene) interrupt cyclization .
  • Solubility Factors: Use dilute solutions (<20% monomer concentration), low conversions (<50%), and comonomers with low reactivity ratios (e.g., methyl methacrylate) to maintain solubility .

Q. How do catalysts influence side reactions during this compound production?

  • Metal Catalysts (e.g., Zn, Mg): Reduce reaction time by 40% and suppress side reactions (e.g., dimerization) compared to uncatalyzed systems .
  • Acid/Base Catalysts: Adjust pH to stabilize intermediates; however, excess acid increases methacrylic acid byproduct formation .

Methodological Considerations

  • Handling Moisture Sensitivity: Pre-dry glassware and solvents (e.g., molecular sieves) to prevent hydrolysis to methacrylic acid .
  • Inhibitor Use: Add 0.2% 2,4-dimethyl-6-tert-butylphenol to suppress spontaneous polymerization during storage .
  • Analytical Validation: Use GC-MS to quantify residual anhydride and FTIR to confirm methacrylate group incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.